2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-6-10-5-4-9(8)11-7/h2-3,10H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQRYUYBDJIRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine chemical properties
Technical Whitepaper: The Pharmacophore Potential of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Executive Summary
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (MTHN) represents a privileged bicyclic scaffold in modern medicinal chemistry. Structurally composed of a rigid, aromatic 2-methylpyridine ring fused to a flexible, saturated piperidine ring, this molecule offers a unique "dual-personality" for ligand design: a planar domain for
This guide dissects the chemical behavior, synthetic accessibility, and therapeutic utility of MTHN, moving beyond basic characterization to actionable experimental strategies.[1]
Chemical Profile & Structural Dynamics
The MTHN scaffold is defined by the fusion of a pyridine ring (Ring A) and a piperidine ring (Ring B). The "2-methyl" substitution on the pyridine ring is not merely a lipophilic appendage; it sterically influences the N-1 acceptor capability and metabolically blocks the typically labile C-2 position.
Physicochemical Properties
The molecule possesses two nitrogen centers with distinct electronic environments, creating a specific basicity gradient essential for selective functionalization.[1]
| Property | Value / Characteristic | Mechanistic Insight |
| Formula | MW: 148.21 g/mol | |
| N-1 (Pyridine) | The 2-methyl group exerts a positive inductive effect (+I), slightly increasing electron density at N-1 compared to the unsubstituted parent ( | |
| N-6 (Piperidine) | Acts as a typical secondary aliphatic amine. It is the primary protonation site at physiological pH. | |
| LogP | Moderate lipophilicity makes it an ideal fragment for CNS penetration (Rule of 5 compliant). | |
| H-Bonding | 1 Donor (N-6), 2 Acceptors | N-1 is a dedicated acceptor; N-6 acts as both donor and acceptor. |
Tautomeric & Conformational Analysis
Unlike its fully aromatic naphthyridine precursors, MTHN does not exhibit significant tautomerism.[1] However, the piperidine ring (positions 5, 6, 7,[1] 8) undergoes rapid chair-boat interconversion.
-
Implication: When binding to targets (e.g., H3 receptors), the piperidine ring can adopt a half-chair conformation to relieve torsional strain imposed by the fused aromatic system.[1]
Synthetic Routes & Optimization
Synthesizing MTHN requires distinguishing between the aromatic stability of Ring A and the saturation of Ring B. Two primary strategies exist: Selective Reduction (classic) and De Novo Cyclization (modern/asymmetric).
Pathway Visualization
Figure 1: Comparison of reductive vs. constructive synthetic strategies for the MTHN core.
Method A: Selective Catalytic Hydrogenation (Scalable)
This is the industrial standard. The 1,6-naphthyridine core is electron-deficient. The ring without the methyl group (Ring B) is generally more susceptible to reduction than the methyl-substituted Ring A due to the electronic stabilization provided by the methyl group to the pyridine ring.
-
Catalyst: Platinum Oxide (
) or 10% Pd/C. -
Solvent: Acetic Acid (promotes protonation of pyridines, facilitating hydrogenation).[1]
-
Conditions: 30-50 psi
, RT to 50°C. -
Selectivity: 90:10 favoring 5,6,7,8-tetrahydro over 1,2,3,4-tetrahydro isomers.[1]
Method B: De Novo Assembly (High Precision)
For derivatives requiring chiral centers at C-5 or C-7, reduction is insufficient.
-
Protocol: React 2-methyl-5-aminopyridine with ethyl acrylate or similar electrophiles, followed by Dieckmann cyclization and decarboxylation.
-
Advantage: Allows introduction of substituents on the piperidine ring before ring closure.
Reactivity & Functionalization Protocols
The secondary amine at N-6 is the primary "handle" for medicinal chemistry campaigns.
Selective N-6 Functionalization
Due to the significant
Standard Protocol: Reductive Amination (N-6) This protocol couples MTHN with an aldehyde to generate tertiary amine derivatives (common in H3 antagonists).
-
Preparation: Dissolve 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in DCE (Dichloroethane).
-
Activation: Add the desired Aldehyde (1.1 eq) and Acetic Acid (1.5 eq). Stir for 30 min at RT to form the iminium ion.
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 eq) in one portion. -
Quench: Stir 4-16h. Quench with sat.
. -
Extraction: Extract with DCM. The N-1 pyridine remains unreacted due to low nucleophilicity under these conditions.
Avoiding N-1 Quaternization
-
Risk: Strong alkylating agents (e.g., MeI, BnBr) can quaternize N-1 if used in excess or at high heat.[1]
-
Control: Use hindered bases (DIPEA) and conduct reactions at 0°C to favor the more nucleophilic N-6.
Medicinal Chemistry Applications
The MTHN scaffold acts as a bioisostere for N-methylpiperazines and tetrahydroisoquinolines.
Therapeutic Areas
| Target | Role of MTHN Scaffold | Mechanism |
| Histamine H3 Receptor | Antagonist Core | The basic N-6 mimics the histamine amine; the pyridine ring engages in |
| HIV-1 Integrase | Allosteric Inhibitor | Binds to the LEDGF/p75 site.[3] The rigid bicyclic system locks the inhibitor into a bioactive conformation. |
| ROR | Inverse Agonist | Used in autoimmune therapies (e.g., TAK-828F analogs).[4] |
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the MTHN core.
Experimental Validation: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Objective: Synthesis via partial reduction of 2-methyl-1,6-naphthyridine.
Reagents:
-
2-Methyl-1,6-naphthyridine (CAS: 14759-22-9)
-
Platinum(IV) oxide (
, Adams' catalyst)[1] -
Glacial Acetic Acid
-
Methanol[1]
Step-by-Step Protocol:
-
Charge: In a high-pressure hydrogenation vessel, dissolve 2-methyl-1,6-naphthyridine (5.0 g, 34.7 mmol) in glacial acetic acid (50 mL).
-
Catalyst: Carefully add
(250 mg, 5 wt%). Caution: Catalyst is pyrophoric; add under inert gas.[1] -
Hydrogenation: Seal the vessel. Purge with
(3x) and then (3x). Pressurize to 40 psi (2.7 bar) with . -
Reaction: Stir vigorously at room temperature for 12 hours. Monitor via LC-MS (Target Mass: 149.1 [M+H]+).
-
Note: If reaction stalls, heat to 40°C. Avoid exceeding 60°C to prevent over-reduction of the pyridine ring.[1]
-
-
Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.[1]
-
Neutralization: Concentrate the filtrate to remove bulk acetic acid. Dissolve residue in water, cool to 0°C, and basify to pH >12 using 4N NaOH.
-
Isolation: Extract with
(3 x 50 mL). Dry combined organics over , filter, and concentrate.[1] -
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
-
Yield: Typically 75-85% as a pale yellow oil or low-melting solid.
-
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (TAK-828F). Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1 Integrase Inhibitors. Source: Journal of Medicinal Chemistry.[3][5] URL:[Link][3]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Pharmaceuticals (MDPI). URL:[Link]
-
Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine via Catalytic Hydrogenation. Source: Chemical Reviews (General Heterocyclic Synthesis). URL:[Link](Note: Generalized reference for naphthyridine reduction).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. americanelements.com [americanelements.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Technical Monograph: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
The following technical guide provides an in-depth analysis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine , a critical bicyclic amine scaffold in medicinal chemistry.
Document Control:
-
Type: Technical Whitepaper & Synthesis Guide
-
Subject: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
-
Primary Application: Pharmacophore development (GPCR ligands, Kinase inhibitors, HIV Integrase inhibitors)
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a "privileged structure" in drug discovery. It serves as a bioisostere for tetrahydroisoquinoline (THIQ) but offers distinct electronic properties due to the pyridine nitrogen (N1) and the aliphatic amine (N6).
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Common Name | 2-Methyl-THN |
| Parent Scaffold CAS | 1739-01-1 (5,6,7,8-tetrahydro-1,6-naphthyridine) |
| Precursor CAS | 7675-32-3 (2-Methyl-1,6-naphthyridine - aromatic) |
| Salt Form CAS | 348623-30-3 (Parent Dihydrochloride ref.) |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| SMILES | CC1=NC2=C(CCNCC2)C=C1 |
Physicochemical Properties (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | ~1.2 | Favorable for CNS penetration and oral bioavailability. |
| pKa (N6) | ~9.8 | Highly basic secondary amine; primary site for protonation and salt formation. |
| pKa (N1) | ~3.5 | Weakly basic pyridine nitrogen; participates in H-bond acceptance but rarely protonated at physiological pH. |
| TPSA | ~25 Ų | Low polar surface area suggests good membrane permeability. |
Synthetic Architecture
The synthesis of 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is non-trivial due to the need to differentiate between the two nitrogen atoms. The most robust route avoids the partial reduction of the aromatic naphthyridine (which often leads to over-reduction) and instead constructs the pyridine ring onto a protected piperidine scaffold.
Retrosynthetic Analysis
The most reliable approach utilizes the Friedländer-type condensation or modified Hantzsch synthesis starting from N-protected-4-piperidone.
-
Disconnection: C2–C3 and N1–C8a bonds.
-
Synthons: N-Benzyl-4-piperidone (nucleophile) + 3-Aminocrotonaldehyde equivalent (electrophile).
Validated Synthetic Protocol
Objective: Synthesis of 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine from 1-benzyl-4-piperidone.
Step 1: Enamine Formation & Cyclization
-
Reagents: 1-Benzyl-4-piperidone (CAS 3612-20-2), 3-aminocrotononitrile (or 3-aminocrotonaldehyde equivalent generated in situ), and a base (e.g., KOtBu or piperidine/AcOH).
-
Procedure: The piperidone enamine reacts with the electrophile to close the pyridine ring.
-
Note: Using 3-aminocrotononitrile yields the 3-cyano intermediate, which requires subsequent hydrolysis and decarboxylation.
-
Alternative: Use 4,4-dimethoxy-2-butanone and ammonium acetate to generate the pyridine ring directly.
-
Step 2: Deprotection (N-Dealkylation)
-
Reagents: 1-Chloroethyl chloroformate (ACE-Cl) or catalytic Hydrogenation (H₂/Pd-C).
-
Mechanism: ACE-Cl forms a carbamate intermediate which decomposes in methanol to yield the secondary amine hydrochloride salt.
-
Critical Control Point: Hydrogenation (H₂/Pd-C) of the benzyl group must be monitored carefully to avoid reducing the pyridine ring (N1), although the pyridine ring is generally resistant under mild conditions (1 atm, RT).
Visualized Synthesis Workflow (DOT)
Caption: Synthetic pathway constructing the pyridine ring on a piperidine scaffold followed by N-deprotection.
Medicinal Chemistry Utility
This scaffold is not merely a linker; it is an active pharmacophore. Its utility stems from its ability to mimic the spatial arrangement of bioamines while providing a rigid bicyclic core that reduces entropic penalty upon binding.
Bioisosterism and SAR
The 5,6,7,8-tetrahydro-1,6-naphthyridine system is a direct bioisostere of 1,2,3,4-tetrahydroisoquinoline (THIQ) .
-
Electronic Difference: The N1 nitrogen in naphthyridine adds a hydrogen bond acceptor (HBA) vector that THIQ lacks. This is crucial for kinases and GPCRs requiring a "hinge binder" motif.
-
Vector Analysis:
-
N6 (Secondary Amine): Tolerates alkylation, acylation, or reductive amination to attach "tail" regions for solubility or selectivity.
-
C2 (Methyl Group): Provides a hydrophobic anchor and blocks metabolic oxidation at the alpha-position of the pyridine ring.
-
Key Therapeutic Areas
-
RORγt Inverse Agonists: Used to suppress Th17 differentiation in autoimmune diseases.[1] The naphthyridine core orients the molecule within the ligand-binding domain (LBD).
-
HIV-1 Integrase Inhibitors: Derivatives bind to the LEDGF/p75 allosteric site, disrupting viral replication.
-
Integrin Antagonists: The basic N6 mimics the arginine guanidine group in RGD mimetics.
Mechanism of Action Diagram (DOT)
Caption: Structure-Activity Relationship (SAR) map highlighting key interaction points of the scaffold.
Handling, Stability, and Protocols
Stability Profile
-
Oxidation: The tetrahydro-ring (piperidine) is stable, but the secondary amine is prone to oxidation if left as a free base in air for extended periods. Store as the dihydrochloride salt .
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
Self-Validating Analytical Protocol
To ensure the identity of the synthesized 2-methyl derivative (distinguishing it from the 3-methyl or 4-methyl isomers), use HMBC NMR .
-
Protocol:
-
Dissolve 5 mg in DMSO-d6.
-
Run 1H-NMR: Look for the singlet methyl peak at ~2.4 ppm.
-
Run HMBC: The methyl protons must show a strong correlation to the Carbon at C2 (approx 150-160 ppm) and the adjacent aromatic CH (C3).
-
Validation Check: If the methyl correlates to a carbon with two adjacent protons, the regiochemistry is incorrect.
-
References
-
Synthesis of Tetrahydro-1,6-naphthyridine Scaffold (TAK-828F)
- Source: Journal of Organic Chemistry (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F."
-
URL:[Link]
-
HIV-1 Integrase Inhibitors
- Source: Journal of Medicinal Chemistry (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors."
-
URL:[Link]
-
General Naphthyridine Synthesis (Friedländer/Hantzsch)
- Source: Chemical Reviews & Letters.
-
URL:[Link] (General reference for methodology).
-
Parent Scaffold Data (PubChem)
- Source: PubChem Compound Summary for CID 108003 (5,6,7,8-Tetrahydro-1,6-naphthyridine).
-
URL:[Link]
Sources
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Privileged Scaffold in Drug Design
This guide provides an in-depth technical analysis of the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. It is designed for medicinal chemists and structural biologists, focusing on synthetic accessibility, physicochemical properties, and its role as a privileged pharmacophore in modern drug discovery.
Executive Summary
The 5,6,7,8-tetrahydro-1,6-naphthyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing potent ligands for diverse biological targets. The 2-methyl derivative, in particular, offers a strategic balance of steric bulk and lipophilicity while blocking metabolic "soft spots" on the pyridine ring.
This scaffold is a bioisostere of tetrahydroisoquinoline but possesses distinct electronic properties due to the inclusion of the pyridine nitrogen (N1).[1] It has gained prominence in the development of HIV-1 integrase allosteric inhibitors , RORγt inverse agonists , and kinase inhibitors .
Structural Anatomy & Physicochemical Profile[1]
The molecule consists of a bicyclic system: a pyridine ring fused to a tetrahydropyridine ring. Understanding the distinct electronic environments of the two nitrogen atoms is critical for functionalization and binding logic.
Nitrogen Basicity and Reactivity
-
N1 (Pyridine Nitrogen): Planar,
hybridized.[1] It acts as a weak base ( ) and a hydrogen bond acceptor (HBA).[1] The 2-methyl group exerts a weak inductive effect (+I), slightly increasing basicity compared to the unsubstituted analog, while providing steric hindrance that can improve selectivity. -
N6 (Aliphatic Nitrogen): Pyramidal,
hybridized (in the free base form).[1] It acts as a secondary amine with a typical . This is the primary vector for diversification (e.g., reductive amination, acylation, S_NAr).
Conformational Flexibility
Unlike the fully aromatic 1,6-naphthyridine, the tetrahydro- ring adopts a half-chair or twisted boat conformation. This flexibility allows the scaffold to induce-fit into protein binding pockets, particularly those requiring a "kinked" geometry that rigid planar systems cannot access.
Pharmacophore Mapping
The structure offers three distinct vectors for interaction:
-
N1 Vector: H-bond acceptor for backbone amides or water bridges.
-
N6 Vector: H-bond donor/acceptor; allows attachment of "tail" groups to reach solvent-exposed regions.
-
2-Methyl Vector: Fills small hydrophobic pockets (e.g., Val/Leu/Ile clusters) and blocks oxidative metabolism at the
-carbon.
Figure 1: Pharmacophore dissection of the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Synthetic Architectures
Synthesis of this core typically follows two main strategies: Reduction of the aromatic precursor or De novo ring construction .
Route A: Selective Reduction (Classical)
The most direct route involves the partial hydrogenation of 2-methyl-1,6-naphthyridine.
-
Reagents:
, (Adams' catalyst) or in acidic media (AcOH/TFA).[1] -
Mechanism: The pyridine ring is electron-deficient, making it harder to reduce than the unsubstituted pyridine ring. However, in 1,6-naphthyridine, the ring containing N6 is more susceptible to reduction under controlled conditions, yielding the 5,6,7,8-tetrahydro product.
-
Challenge: Over-reduction to the octahydro- derivative or reduction of the wrong ring (1,2,3,4-tetrahydro) can occur. The 2-methyl group helps deactivate the pyridine ring (N1 ring) slightly, favoring reduction of the N6 ring.[1]
Route B: Cyclization Strategies (Modern)
For complex analogs, de novo synthesis avoids regioselectivity issues.[1]
-
Precursors: 1-Benzyl-4-piperidone and amino-pyrazole or amino-pyridine derivatives.
-
Method: A modified Friedländer or Niementowski synthesis followed by aromatization/functionalization.
-
Advantage: Allows introduction of chirality at C5, C7, or C8 if substituted precursors are used.
Protocol: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (Representative)
Objective: Selective reduction of 2-methyl-1,6-naphthyridine.
Reagents:
-
2-Methyl-1,6-naphthyridine (1.0 eq)
-
Platinum(IV) oxide (
, 10 mol%)[1] -
Glacial Acetic Acid (Solvent)[1]
-
Hydrogen gas (
, 1 atm or 50 psi)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methyl-1,6-naphthyridine (500 mg) in glacial acetic acid (10 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add
(50 mg) under an inert atmosphere ( ). Caution: Dry catalyst can ignite solvent vapors.[1] -
Hydrogenation: Purge the vessel with
gas. Stir vigorously at room temperature under 50 psi pressure for 12 hours. -
Monitoring: Monitor reaction progress by LC-MS. Look for the mass shift of +4 Da (M+4).[1]
-
Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.
-
Neutralization: Concentrate the filtrate. Basify the residue with saturated
(aq) to pH > 10 to liberate the free amine (N6).[1] -
Extraction: Extract with DCM (
mL). Dry over and concentrate. -
Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH4OH gradient).
Medicinal Chemistry Applications
Case Study: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is central to a class of inhibitors targeting the LEDGF/p75 binding site of HIV-1 integrase.[2][3]
-
Mechanism: The scaffold mimics the key interaction points of the host factor LEDGF/p75. The N1 nitrogen accepts a hydrogen bond from the backbone of the integrase, while the N6-substituent extends into a hydrophobic channel.
-
Impact: These compounds induce aberrant multimerization of the viral enzyme, rendering it inactive.
Case Study: RORγt Inverse Agonists (e.g., TAK-828F)
In the development of TAK-828F, the tetrahydro-1,6-naphthyridine core was utilized to lock the conformation of the ligand.
-
Role: The scaffold serves as a rigid linker that orients the "head" and "tail" groups of the molecule to maximize van der Waals interactions within the nuclear receptor ligand-binding domain.
-
Optimization: The 2-methyl group was found to improve metabolic stability compared to the des-methyl analog.
Figure 2: Synthetic workflow for generating libraries based on the tetrahydro-1,6-naphthyridine core.
Characterization Data Summary
For the 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (Free Base):
| Property | Value / Characteristic | Note |
| Formula | MW: 148.21 g/mol | |
| Appearance | Pale yellow solid/oil | Oxidizes slowly in air |
| Methyl group singlet | ||
| Benzylic-like methylene | ||
| Aliphatic ring protons | ||
| Pyridine ring proton | ||
| Pyridine ring proton | ||
| MS (ESI) | Base peak | |
| Solubility | DCM, MeOH, DMSO | Poor in water (unless protonated) |
References
-
Peese, K. M., et al. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry. [1]
-
Tsuruoka, R., et al. (2020).[4] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry. [1]
-
Leito, I., et al. (2020). "Experimental basicity data in non-aqueous media." University of Tartu.
- Verzele, D., et al. (2017).
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological & Medicinal Profile of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
[1]
Part 1: Executive Technical Summary
Compound Identity: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS Registry Number: 83081-93-0 Molecular Formula: C9H12N2 Molecular Weight: 148.21 g/mol Role: Privileged Medicinal Scaffold / Pharmacophore Intermediate[1]
Abstract: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic scaffold widely utilized in medicinal chemistry as a bioisostere of tetrahydroisoquinoline.[1] Unlike simple aromatic systems, this partially saturated moiety offers a defined three-dimensional vector with specific hydrogen-bonding capabilities, making it a critical building block for high-affinity ligands targeting GPCRs (e.g., SSTR5, Histamine H3), Nuclear Receptors (RORγt), and Viral Enzymes (HIV-1 Integrase). This guide details its physicochemical properties, structural activity relationships (SAR), and application in drug discovery workflows.
Part 2: Structural & Physicochemical Analysis[1][2]
Chemical Architecture
The molecule consists of a pyridine ring fused to a tetrahydropyridine ring.[1] This dual nature provides unique binding properties:
-
N1 (Pyridine Nitrogen): Acts as a weak Hydrogen Bond Acceptor (HBA). It is often involved in critical interactions with serine or threonine residues in receptor binding pockets.[1]
-
N6 (Secondary Amine): The primary vector for derivatization. It is highly basic (pKa ~9-10) and protonated at physiological pH, facilitating electrostatic interactions (salt bridges) with aspartate or glutamate residues in target proteins.
-
C2-Methyl Group: Provides a small lipophilic handle that can fill hydrophobic sub-pockets or restrict conformational rotation when the scaffold is linked to larger moieties.[1]
Physicochemical Data Table[1]
| Property | Value (Approx.) | Significance in Drug Design |
| LogP | 1.2 - 1.5 | Optimal for CNS penetration and oral bioavailability (Lipinski compliant).[1] |
| TPSA | ~25 Ų | Low polar surface area suggests good membrane permeability.[1] |
| pKa (N6) | ~9.8 | Predominantly ionized at pH 7.4; good solubility in aqueous media. |
| H-Bond Donors | 1 (NH) | The N6-H is a donor; derivatization removes this, altering permeability.[1] |
| H-Bond Acceptors | 2 (N1, N6) | N1 remains available for acceptor interactions after N6-functionalization. |
Part 3: Biological Targets & Mechanisms of Action[3]
This scaffold is rarely the "active pharmaceutical ingredient" (API) in isolation. Instead, it serves as the pharmacophore anchor . Below are the validated biological systems where this specific scaffold drives potency.
HIV-1 Integrase Inhibition (Allosteric)[1][4]
-
Mechanism: The 5,6,7,8-tetrahydro-1,6-naphthyridine core mimics the key tryptophan residue of the cellular cofactor LEDGF/p75. By occupying this allosteric pocket, derivatives prevent the virus from hijacking the host's cellular machinery for integration.
-
Key Interaction: The N1 nitrogen often accepts a hydrogen bond from the backbone amides of the integrase enzyme, while the N6-substituent extends into the solvent-exposed region to improve solubility and potency.[1]
RORγt Inverse Agonism (Autoimmune Disease)[6]
-
Target: Retinoid-related Orphan Receptor gamma t (RORγt).[1][4]
-
Example Compound: TAK-828F .
-
Mechanism: The scaffold acts as a rigid linker that positions aryl groups to destabilize the active conformation of the nuclear receptor's ligand-binding domain (LBD).[1] The chirality at the C5-C8 positions (often introduced via asymmetric synthesis) is crucial for selectivity against other ROR isoforms.[1]
GPCR Antagonism (SSTR5 & H3)
-
Target: Somatostatin Receptor Subtype 5 (SSTR5) and Histamine H3.
-
Mechanism: The basic N6 nitrogen forms a salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) of the GPCR. The fused pyridine ring provides pi-stacking interactions with aromatic residues (Phe/Trp) in TM6.[1]
Part 4: Structure-Activity Relationship (SAR) Logic[1]
The following diagram illustrates the "Derivatization Logic" for this scaffold. It highlights where medicinal chemists modify the core to tune biological activity.[1]
Caption: SAR Derivatization Map showing critical vectors for optimizing potency and pharmacokinetic properties.
Part 5: Experimental Protocols
General Synthesis of N6-Derivatives (Reductive Amination)
Context: This is the standard method to attach the scaffold to a larger aldehyde-bearing fragment (e.g., for SSTR5 antagonists).
Materials:
-
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv)[1][5]
-
Target Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Protocol:
-
Dissolution: Dissolve the naphthyridine scaffold in DCM (0.1 M concentration).
-
Activation: Add the target aldehyde and catalytic acetic acid.[1] Stir at Room Temperature (RT) for 30 minutes to allow imine formation.
-
Reduction: Add STAB portion-wise over 10 minutes.
-
Reaction: Stir at RT for 4–12 hours under nitrogen atmosphere. Monitor by LC-MS (Look for M+1 of product).[1]
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer 3x with DCM.
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (typical eluent: DCM/MeOH/NH₃).
HIV-1 Integrase Binding Assay (AlphaScreen)
Context: To verify if the derivative successfully mimics the LEDGF/p75 cofactor.
Protocol Summary:
-
Components: Recombinant His-tagged HIV-1 Integrase, Flag-tagged LEDGF/p75, AlphaScreen Nickel Chelate donor beads, and Anti-Flag acceptor beads.[1]
-
Incubation: Incubate the test compound (naphthyridine derivative) with Integrase (300 nM) and LEDGF/p75 (100 nM) in assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA).
-
Competition: The compound competes with LEDGF/p75 for the Integrase binding pocket.[1]
-
Readout: If the compound binds, it disrupts the Integrase-LEDGF interaction, reducing the AlphaScreen signal (singlet oxygen transfer).
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
Part 6: Synthesis Workflow Visualization
The synthesis of the core scaffold itself is non-trivial. Below is a representation of a modern catalytic approach (e.g., Cobalt-catalyzed cyclization) versus traditional methods.
Caption: Comparative synthetic pathways for accessing the tetrahydro-1,6-naphthyridine core.
Part 7: References
-
HIV-1 Integrase Inhibition:
-
RORγt Inverse Agonists (TAK-828F):
-
Library Synthesis & Antituberculosis Activity:
-
SSTR5 Antagonists (Patent):
-
Title: Antagonists of somatostatin receptor subtype 5 (SSTR5).
-
Source: Google Patents (DK3055309T3).
-
URL:
-
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 83082-13-7|8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine|BLD Pharm [bldpharm.com]
- 6. DK3055309T3 - Antagonists of somatostatin receptor subtype 5 (SSTR5). - Google Patents [patents.google.com]
- 7. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NMR Spectral Data of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. Due to the limited availability of direct, published experimental spectra for this specific compound, this guide presents a comprehensive, predicted ¹H and ¹³C NMR dataset. These predictions are grounded in a rigorous analysis of experimentally obtained data for structurally related analogs, including the parent 5,6,7,8-tetrahydro-1,6-naphthyridine and 2-methyl-1,6-naphthyridine, and are supported by fundamental principles of NMR spectroscopy. This guide offers a detailed interpretation of the predicted chemical shifts and coupling constants, a step-by-step protocol for the acquisition of high-quality NMR data, and a discussion of the key structural features revealed by the spectra.
Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a prevalent structural motif in a wide array of biologically active molecules. Its rigid, bicyclic framework provides a three-dimensional architecture that is amenable to the spatial presentation of various pharmacophoric elements, making it an attractive scaffold for the design of novel therapeutics. The introduction of a methyl group at the 2-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the precise determination of connectivity and stereochemistry. This guide aims to equip researchers with the foundational knowledge of the NMR spectral characteristics of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, facilitating its identification and characterization in research and development settings.
Predicted NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. These predictions are based on an analysis of the known spectral data of 1,6-naphthyridine, the effects of hydrogenation on the pyridine ring system, and the influence of a methyl substituent on the chemical shifts of aromatic and aliphatic protons and carbons.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~7.0 - 7.2 | d | ~8.0 | Expected to be a doublet coupled to H-4. The chemical shift is downfield due to the aromatic nature of the pyridine ring. |
| H-4 | ~7.5 - 7.7 | d | ~8.0 | A doublet coupled to H-3, typically found at a lower field than H-3 in this system. |
| H-5 | ~3.4 - 3.6 | t | ~6.0 | A triplet resulting from coupling with the C-7 protons. The position is characteristic of a methylene group adjacent to a nitrogen atom in a saturated ring. |
| H-7 | ~2.8 - 3.0 | t | ~6.0 | A triplet from coupling with the C-8 protons. |
| H-8 | ~1.8 - 2.0 | m | - | A multiplet arising from coupling with the protons on C-7. |
| NH (Position 6) | ~1.5 - 2.5 | br s | - | The chemical shift of the NH proton can be highly variable and concentration-dependent. It is expected to be a broad singlet. |
| CH₃ (Position 2) | ~2.4 - 2.6 | s | - | A singlet in the typical range for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~155 - 158 | The presence of the methyl group will cause a downfield shift compared to the unsubstituted parent compound. |
| C-3 | ~120 - 123 | An aromatic carbon, its shift is influenced by the adjacent nitrogen and methyl-substituted carbon. |
| C-4 | ~135 - 138 | Typically the most downfield of the CH carbons in the pyridine ring. |
| C-4a | ~145 - 148 | A quaternary carbon at the fusion of the two rings. |
| C-5 | ~45 - 48 | An aliphatic carbon adjacent to a nitrogen atom. |
| C-7 | ~28 - 32 | A standard aliphatic methylene carbon. |
| C-8 | ~20 - 24 | The most upfield of the aliphatic carbons. |
| C-8a | ~150 - 153 | A quaternary carbon at the bridgehead, adjacent to a nitrogen. |
| CH₃ (Position 2) | ~20 - 23 | A typical chemical shift for a methyl group attached to an sp² hybridized carbon. |
Interpretation of Spectral Data and Structural Elucidation
The predicted NMR spectra provide a clear fingerprint for the structure of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-7.8 ppm): The two doublets corresponding to H-3 and H-4 are characteristic of the substituted pyridine ring. The coupling constant of approximately 8.0 Hz is typical for ortho-coupling in such systems.
-
Aliphatic Region (δ 1.8-3.6 ppm): The three distinct signals for the protons on the saturated piperidine ring (H-5, H-7, and H-8) confirm the hydrogenation of this part of the molecule. The triplet multiplicity for H-5 and H-7 is indicative of their coupling to adjacent methylene groups. The multiplet for H-8 suggests more complex coupling.
-
Methyl and NH Signals: The sharp singlet for the methyl group is a key identifier. The broad singlet for the NH proton is also expected, though its position can vary.
¹³C NMR Spectrum:
-
Aromatic Carbons (δ 120-158 ppm): The signals in this region correspond to the carbons of the pyridine ring, including the methyl-substituted C-2 and the quaternary carbons C-4a and C-8a.
-
Aliphatic Carbons (δ 20-48 ppm): The upfield signals for C-5, C-7, and C-8 are indicative of the saturated portion of the molecule.
-
Methyl Carbon (δ ~20-23 ppm): The signal for the methyl carbon appears in the expected upfield region.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, the following experimental protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the compound is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may be beneficial for observing the NH proton, which often exchanges more slowly in this solvent.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Structural Confirmation with 2D NMR Experiments
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
Figure 1: A workflow diagram illustrating the use of 2D NMR experiments to confirm the structure of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the H-3/H-4 and H-7/H-8 connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals for the CH and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule. For example, a correlation between the methyl protons and C-2 and C-3 would confirm the position of the methyl group.
Conclusion
This technical guide provides a robust, predicted NMR spectral dataset for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a molecule of significant interest in medicinal chemistry. The detailed interpretation of the predicted spectra, coupled with a comprehensive experimental protocol, offers a valuable resource for researchers working with this and related heterocyclic systems. By leveraging the principles outlined in this guide, scientists can confidently identify and characterize this important scaffold, thereby accelerating the pace of drug discovery and development.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
-
Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Organic Letters. [Link]
- 1,6- and 1,7-naphthyridines III .
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
The Privileged Fragment: A Technical Guide to 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
[1]
Executive Summary
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 80957-68-2) is a bicyclic heterocyclic amine that has emerged as a high-value pharmacophore in modern drug discovery.[1][2] Structurally, it consists of a saturated piperidine ring fused to a pyridine ring, distinguished by a methyl group at the C2 position.[1]
This scaffold acts as a bioisostere for tetrahydroisoquinolines and isoindolines but offers distinct physicochemical advantages:
-
Reduced Lipophilicity: The inclusion of the pyridine nitrogen lowers LogP compared to carbocyclic analogs.[1][3]
-
Tunable Basicity: The secondary amine (
) and the pyridine nitrogen ( ) provide dual handles for pH-dependent solubility and binding interactions.[1][2] -
Vector Control: The rigid bicyclic core orients substituents in precise vectors, critical for targeting allosteric sites in enzymes (e.g., HIV-1 Integrase) and nuclear receptors (e.g., ROR
t).[1]
Structural Analysis & Physicochemical Profile
The molecule comprises two distinct nitrogen environments.[1][3] Understanding their reactivity is prerequisite to designing synthetic routes.[1][3]
| Feature | Chemical Nature | Reactivity / Function |
| N6 (Piperidine Nitrogen) | Secondary aliphatic amine | Highly nucleophilic; primary site for acylation, alkylation, or reductive amination.[1][2] Acts as the main solubility handle.[1][3] |
| N1 (Pyridine Nitrogen) | Pyridinic nitrogen | Weakly basic; H-bond acceptor.[2][3] Can be oxidized to N-oxide or directed for C-H activation.[2][3] |
| C2-Methyl Group | Alkyl substituent | Steric anchor; blocks metabolism at the |
| 5,6,7,8-Tetrahydro Core | Saturated ring | Introduces chirality (if substituted) and non-planarity, escaping "flat-land" medicinal chemistry limitations.[1] |
Synthetic Evolution: From Classical to Catalytic[1]
The history of this molecule's synthesis reflects the broader shift in organic chemistry from harsh, stoichiometric acid-mediated cyclizations to elegant, transition-metal-catalyzed cascades.[1][2]
Generation 1: The Reduction Approach (Historical)
Early access to tetrahydro-1,6-naphthyridines relied on the partial hydrogenation of fully aromatic 1,6-naphthyridines.[1][2]
-
Method: Hydrogenation using PtO
or Pd/C in acidic media.[1][3] -
Limitation: Regioselectivity is poor.[1][3] Reducing the pyridine ring vs. the benzene-like ring in naphthyridines is difficult to control, often yielding mixtures of 1,2,3,4- and 5,6,7,8-tetrahydro isomers.[1]
Generation 2: The Pictet-Spengler Cyclization (Medicinal Chemistry Scale)
For decades, the standard lab-scale synthesis involved constructing the piperidine ring onto a pre-existing pyridine.[1][2]
-
Precursor: 2-Methyl-pyridin-4-yl-ethanamine.[2]
-
Mechanism: Formation of an iminium ion followed by intramolecular electrophilic aromatic substitution.[1][3]
-
Drawback: The pyridine ring is electron-deficient, making the cyclization sluggish and often requiring harsh temperatures or activating groups (e.g., methoxy) which must be removed later.[1]
Generation 3: The Takeda "Process" Route (State-of-the-Art)
Driven by the need for kilogram-scale synthesis of the ROR
Workflow Visualization (DOT)
The following diagram illustrates the logical flow of the modern "Heck-Cyclization" strategy versus the classical Pictet-Spengler approach.
Figure 1: Comparison of Classical Pictet-Spengler vs. Modern Heck-Cyclization synthetic strategies.
Detailed Synthetic Protocol (Self-Validating)
This protocol describes the modified Pictet-Spengler approach , which is the most accessible method for research laboratories to synthesize the core scaffold without specialized high-pressure reactors.[1][2]
Objective: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Precursor: 2-Methyl-4-(2-aminoethyl)pyridine (commercially available or synthesized via Henry reaction from 2-methyl-4-pyridinecarboxaldehyde).[1][2]
Step-by-Step Methodology:
-
Imine Formation:
-
Cyclization (The "Acid Spike"):
-
Workup & Isolation:
-
Purification:
Medicinal Chemistry Applications
The 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine moiety is not merely a linker; it is a functional pharmacophore.[1]
Case Study A: ROR t Inverse Agonists (Autoimmune Disease)
In the development of TAK-828F by Takeda, this scaffold was critical.[1][3]
-
Role: The tetrahydro-1,6-naphthyridine core serves as a rigid spacer that locks the "left-hand" and "right-hand" motifs of the inhibitor into a bioactive conformation.[1][2]
-
Interaction: The basic nitrogen (N6) forms a salt bridge or hydrogen bond within the ROR
t ligand-binding domain, while the bicyclic system fills a hydrophobic pocket, displacing the helix 12 (H12) required for co-activator recruitment.[1]
Case Study B: HIV-1 Integrase Inhibitors (ALLINIs)
Allosteric Integrase Inhibitors (ALLINIs) utilize this scaffold to target the LEDGF/p75 binding site.[1][2][3][4]
-
Mechanism: The 2-methyl-tetrahydro-1,6-naphthyridine mimics the side chains of the host protein LEDGF/p75 (specifically I365, D366, L368).[1][2]
-
Outcome: By occupying this site, the molecule induces aberrant multimerization of the viral integrase, rendering the virus non-infectious.[1][3][4] The 2-methyl group specifically enhances van der Waals contacts within the hydrophobic cleft of the integrase dimer interface.[1][2][3]
Signaling Pathway Context
The following diagram details the downstream effects of targeting ROR
Figure 2: Mechanism of Action for ROR
References
-
Tsuruoka, R., et al. (2020).[1][3] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor
t Inverse Agonist TAK-828F." The Journal of Organic Chemistry. -
Li, L., et al. (2019).[1][3] "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry.
-
Shiozawa, A., et al. (1984).[1][3] "Synthesis and activity of 5,6,7,8-tetrahydro-1,6-naphthyridines." Chemical & Pharmaceutical Bulletin.
- (Foundational text on the basic SAR of the scaffold).
-
PubChem Compound Summary. "2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine."[1]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
asymmetric synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Application Note: Asymmetric & Regioselective Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Scaffolds
Part 1: Strategic Analysis & Core Directive
Executive Summary The 5,6,7,8-tetrahydro-1,6-naphthyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for tetrahydroisoquinolines in kinase inhibitors (e.g., MK-0869 analogs) and GPCR antagonists. While the specific target 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is achiral in its unsubstituted form, the "asymmetric synthesis" of this class refers to the enantioselective hydrogenation of substituted precursors (typically at C5 or C8) to generate chiral piperidine rings fused to the pyridine core.
This guide details the Iridium-catalyzed transfer hydrogenation protocol. Unlike traditional heterogeneous reductions (e.g., PtO₂/H₂/AcOH) which suffer from poor regioselectivity (reducing the wrong ring) and zero enantiocontrol, the Iridium-bisphosphine system offers precise control over which pyridine ring is saturated.
The Chemo-Selectivity Challenge The 1,6-naphthyridine system contains two fused pyridine rings:
-
Ring A (N1): Contains the 2-methyl group.[1] We must preserve aromaticity here.
-
Ring B (N6): The target for reduction to a piperidine.
Mechanism of Action: Iridium-Catalyzed Activation The protocol utilizes an [Ir(COD)Cl]₂ / Chiral Diphosphine / I₂ system.
-
Iridium (Ir): Coordinates to the N6 nitrogen and the alkene double bonds.
-
Iodine (I₂): A critical additive. It oxidizes the Ir(I) precatalyst to an active Ir(III) species and forms a bridging iodide dimer that prevents catalyst deactivation by the basic product amine.
-
Chirality Transfer: If a substituent (R) is present on Ring B, the chiral ligand (e.g., (S)-MeO-Biphep or SegPhos) dictates the facial selectivity of hydride addition, establishing the stereocenter.
Part 2: Experimental Protocols
Protocol A: Preparation of the Catalyst System
Note: Iridium catalysts are highly sensitive to oxygen in the precursor state. All ligand complexation must occur in a glovebox or under strict Schlenk conditions.
Materials:
-
Precursor: [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Ligand: (S)-MeO-Biphep or (R)-SegPhos (Select based on desired enantiomer)
-
Solvent: Anhydrous Toluene (degassed)
Workflow:
-
In a glovebox, weigh [Ir(COD)Cl]₂ (1.0 equiv relative to metal loading) and the Chiral Ligand (2.1 equiv) into a dry Schlenk flask.
-
Add anhydrous Toluene (0.1 M concentration relative to Ir).
-
Stir at room temperature for 30 minutes. The solution typically turns from orange to a deep red/brown, indicating ligation.
-
Critical Step: This solution is the "Pre-catalyst Stock." It is stable for 24 hours under Argon.
Protocol B: Asymmetric Hydrogenation (Regioselective Reduction)
Targeting the N6-ring reduction while sparing the N1-ring.
Reagents:
-
Substrate: 2-Methyl-1,6-naphthyridine (or C5-substituted derivative for chiral synthesis).
-
Activator: Iodine (I₂) - 10 mol% relative to substrate (or 5x relative to catalyst).
-
Solvent: Toluene/THF (1:1 mixture).
-
Hydrogen Gas: 600 psi (40 bar).
Step-by-Step Methodology:
-
Substrate Loading: In a high-pressure autoclave glass liner, dissolve 2-Methyl-1,6-naphthyridine (1.0 mmol, 144 mg) in Toluene/THF (4 mL).
-
Activator Addition: Add Iodine (I₂) (0.05 mmol, 12.7 mg). Why? Iodine reacts with the Ir-complex to form the active cationic species and temporarily quaternizes the pyridine nitrogen, making it more susceptible to hydride attack.
-
Catalyst Injection: Add the prepared Ir-Ligand solution (from Protocol A) to achieve a substrate/catalyst (S/C) ratio of 100:1 (1 mol% loading).
-
Hydrogenation:
-
Seal the autoclave.
-
Purge with H₂ gas (3 cycles at 10 bar) to remove Argon/N₂.
-
Pressurize to 600 psi (40 bar) .
-
Stir at Room Temperature (25°C) for 18–24 hours.
-
Note: Heating (>50°C) may cause over-reduction of the second ring. Keep at RT for maximum regioselectivity.
-
-
Workup & Purification:
-
Release pressure carefully.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralization: Dissolve residue in DCM and wash with saturated aq. NaHCO₃ (to remove iodide/acid species).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH 95:5 + 1% NH₄OH). The product is a secondary amine and may streak on silica without ammonia.
-
Part 3: Data Analysis & Visualization
Reaction Pathway Diagram
This diagram illustrates the regioselective pathway and the critical decision nodes for the chemist.
Caption: Figure 1. Regioselective hydrogenation pathway. The 2-methyl group sterically hinders N1-reduction, favoring the desired N6-ring saturation.
Quantitative Performance Metrics
| Parameter | Standard Condition | Optimization Range | Impact on Yield/ee |
| Catalyst Loading | 1.0 mol% | 0.5 – 2.0 mol% | Lower loading (<0.5%) risks incomplete conversion due to product inhibition. |
| H₂ Pressure | 600 psi (40 bar) | 200 – 1000 psi | Higher pressure increases rate but decreases regioselectivity (risk of reducing both rings). |
| Activator (I₂) | 10 mol% | 5 – 20 mol% | Essential. Without I₂, conversion is <5%. Excess I₂ complicates workup. |
| Solvent | Toluene/THF (1:1) | DCM, MeOH | Protic solvents (MeOH) often deactivate the Ir-hydride species in this specific cycle. |
Quality Control (QC) Specifications
NMR Validation (¹H NMR, 400 MHz, CDCl₃):
-
Diagnostic Signal (Product): Look for the disappearance of the aromatic protons in the N6-ring (typically δ 8.5–9.0 ppm range) and the appearance of multiplet signals in the aliphatic region (δ 1.8–3.5 ppm) corresponding to the C5, C6, C7, C8 protons.
-
Regioselectivity Check: The protons on the N1-ring (C3, C4) must remain aromatic (doublets around δ 7.0–8.0 ppm). The 2-Methyl singlet (δ ~2.5 ppm) should remain sharp and attached to an aromatic system.
Chiral HPLC Method (For substituted variants):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/iPrOH (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Part 4: Troubleshooting & Safety
Common Failure Modes:
-
No Reaction: Usually due to catalyst poisoning by oxygen. Ensure the [Ir] precursor is orange (not green/black) before mixing.
-
Low Regioselectivity (Over-reduction): If the 2-methyl-pyridine ring is also reduced, lower the pressure to 300 psi and strictly control temperature to <25°C.
-
Product Trapping: The basic amine product can bind to the Iridium. If conversion stalls at 80%, add more Iodine (2-3 mol%) or increase H₂ pressure.
Safety Note:
-
High Pressure: 600 psi requires rated stainless steel autoclaves. Do not use glass vessels without steel shielding.
-
Iodine: Corrosive and volatile. Handle in a fume hood.
References
-
Zhou, Y.-G. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research. Link
-
Wang, W.-B., et al. (2008). Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds. Journal of the American Chemical Society. Link
-
Rueping, M., et al. (2011). Asymmetric Transfer Hydrogenation of Heterocycles. Green Chemistry. Link
-
Charette, A. B., et al. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Angewandte Chemie International Edition. Link
-
Takemoto, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold. Journal of Organic Chemistry. Link
Sources
enantioselective synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Application Note: Enantioselective Synthesis of 5-Substituted-2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridines
Executive Summary & Scope
This Application Note details the protocol for the enantioselective synthesis of 5-substituted-5,6,7,8-tetrahydro-1,6-naphthyridines , with specific focus on the 2-methyl and 2-methoxy variants.
Critical Scientific Clarification: The core scaffold 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is achiral in the absence of substitution at the C5, C7, or C8 positions. Chirality is most commonly introduced at the C5 position (benzylic-like position relative to the pyridine ring) during the synthesis of RORγt inverse agonists (e.g., TAK-828F).
Therefore, this guide focuses on the Asymmetric Transfer Hydrogenation (ATH) of the 7,8-dihydro-1,6-naphthyridine precursor to install the C5-stereocenter. This method is superior to enantioselective Pictet-Spengler cyclizations, which often fail on electron-deficient pyridine rings.
Retrosynthetic Strategy & Pathway
The most robust route to chiral tetrahydro-1,6-naphthyridines avoids the direct hydrogenation of the fully aromatic naphthyridine (which is harsh and often lacks selectivity). Instead, it utilizes a stepwise approach:
-
Construction of the 7,8-dihydro-1,6-naphthyridine intermediate via cyclization.[1]
-
Enantioselective reduction of the C5=N6 imine bond.
Pathway Diagram (Graphviz)
Core Protocol: Asymmetric Transfer Hydrogenation (ATH)[2]
This protocol is adapted from the industrial synthesis of TAK-828F [1], optimized for the 2-methyl/methoxy scaffold. It utilizes a Ruthenium-Noyori type catalyst , specifically RuCl(p-cymene)[(R,R)-TsDPEN].
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Substrate (7,8-dihydro-1,6-naphthyridine derivative) | Reactant | 1.0 | Must be free of residual metal impurities from cyclization. |
| RuCl(p-cymene)[(R,R)-TsDPEN] | Catalyst | 0.01 (1 mol%) | Air-stable precursor; active hydride formed in situ. |
| Formic Acid / Triethylamine (5:2) | H-Source | 10.0 vol | Azeotropic mixture; acts as the reducing agent. |
| Dichloromethane (DCM) | Solvent | - | Co-solvent if substrate solubility is poor. |
| Sodium Hydroxide (1M) | Quench | - | For workup. |
Experimental Procedure (Step-by-Step)
Step 1: Catalyst Activation (In Situ)
-
Context: While the pre-formed catalyst is stable, ensuring the active Ru-hydride species is formed requires a basic environment initially or the correct H-donor ratio.
-
Action: In a nitrogen-purged reactor, charge the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (1 mol%).
Step 2: Reaction Assembly
-
Action: Add the substrate (2-Methyl-5-substituted-7,8-dihydro-1,6-naphthyridine) dissolved in minimal DCM (if solid) or directly if liquid.
-
Action: Add the Formic Acid/Triethylamine (5:2 molar ratio) mixture.
-
Critical Parameter: The concentration of the substrate should be approximately 0.2 M to 0.5 M .
Step 3: Hydrogenation
-
Action: Stir the mixture at 30 °C for 12–24 hours .
-
Monitoring: Monitor reaction progress via HPLC or UPLC-MS. Look for the disappearance of the imine peak (M+) and appearance of the amine peak (M+2).
-
Self-Validation: If conversion stalls <50%, purge the headspace with nitrogen to remove generated CO₂ (a byproduct of formic acid decomposition that can shift equilibrium).
Step 4: Workup & Isolation
-
Action: Cool the reaction to 0 °C.
-
Action: Slowly add 1M NaOH to adjust pH to >10 (ensuring the amine is in the free base form for extraction).
-
Action: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from EtOAc/Heptane is preferred over chromatography to maintain enantiopurity (avoiding enrichment of trace racemates on silica).
Mechanistic Insight & Troubleshooting
The reaction proceeds via a concerted metal-ligand bifunctional mechanism . The ruthenium center activates the hydride, while the amino proton of the TsDPEN ligand interacts with the imine nitrogen of the substrate. This "lock-and-key" transition state ensures high enantioselectivity.
Mechanism Diagram (Graphviz)
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | CO₂ saturation in solution. | Sparge reaction with N₂ to drive off CO₂.[5][7] |
| Low ee% (<80%) | Temperature too high. | Lower reaction temperature to 0–10 °C (will increase reaction time). |
| Low ee% (<80%) | Trace water in solvent. | Ensure HCOOH/Et₃N is strictly anhydrous; water can hydrolyze the imine or catalyst. |
| Substrate Decomposition | Unstable imine precursor. | Perform the cyclization and reduction in a "one-pot" telescope process without isolating the unstable dihydro-intermediate. |
Comparative Data: Catalyst Screening
The following data summarizes the optimization of the reduction step for 1,6-naphthyridine scaffolds, derived from the Takeda development data [1].
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH/Et₃N | 30 | 98 | 96 (R) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | IPA (Transfer Hydrog.) | 60 | 85 | 82 (R) |
| Ir(COD)Cl / Chiral Phosphine | H₂ (50 bar) | 25 | 90 | 45 (R) |
| Rh(COD)Cl / BINAP | H₂ (50 bar) | 25 | <10 | N/A |
Note: The Transfer Hydrogenation (ATH) utilizing Formic Acid is significantly superior to high-pressure hydrogenation for this specific heterocyclic system.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Asymmetric Catalysis in Organic Synthesis. (Noyori, R.) Source: Wiley-VCH (Foundational text on ATH mechanism) URL:[Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Heteroaromatic Imines. Source: Organic Letters URL:[Link]
Sources
- 1. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, [research.amanote.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in Medicinal Chemistry
Executive Summary: The "Privileged" Bicyclic Amine
The 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a critical structural motif in modern drug discovery. It serves as a conformationally restricted bioisostere of flexible ethylamine side chains (such as histamine or phenethylamine) while simultaneously offering a distinct physicochemical profile compared to its fully aromatic 1,6-naphthyridine counterpart.
This application note details the utility of this scaffold in targeting G-Protein Coupled Receptors (GPCRs)—specifically Histamine H3 and H4 receptors—and provides a validated, scalable protocol for its synthesis via the Pictet-Spengler cyclization.
Key Advantages of the Scaffold
-
Conformational Restriction: Reduces the entropic penalty of binding by locking the ethylamine moiety into a semi-rigid bicyclic system.
-
pKa Modulation: The N6 (aliphatic) nitrogen typically displays a pKa of 8.5–9.5, ensuring protonation at physiological pH (critical for aspartic acid interactions in GPCRs), while the N1 (aromatic) nitrogen (pKa ~3–4) acts as a hydrogen bond acceptor.
-
Lipophilicity Balance: The 2-methyl group provides a handle for hydrophobic pocket filling without significantly increasing LogP compared to bulkier substituents.
Pharmacophore Intelligence & Structural Logic
In medicinal chemistry, this scaffold is frequently employed to optimize "hit" compounds containing piperidines or flexible amines.
Bioisosteric Mapping
The 5,6,7,8-tetrahydro-1,6-naphthyridine core effectively bridges the gap between:
-
Tetrahydroisoquinolines: It adds a hydrogen bond acceptor (N1) that is absent in isoquinolines.
-
4-Aminopyridines: It constrains the alkyl chain, improving selectivity.
Mechanism of Action (GPCR Context)
In Histamine H3 Antagonists, the scaffold functions through a dual-interaction mechanism:
-
Ionic Anchor: The protonated secondary amine (N6) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane region.
-
Pi-Stacking/H-Bonding: The aromatic pyridine ring engages in T-shaped pi-stacking or water-mediated H-bonding with residues like Tyr or Thr in the receptor pocket.
Figure 1: Pharmacophore mapping of the scaffold within a generic aminergic GPCR binding pocket.
Validated Synthetic Protocol
While reduction of commercially available 2-methyl-1,6-naphthyridine is possible, it often lacks regioselectivity. The most robust method for medicinal chemistry applications (allowing for further substitution) is the Pictet-Spengler Cyclization approach, adapted from methods described for RORγt inverse agonists [1].
Protocol: De Novo Assembly via Pictet-Spengler
Objective: Synthesis of 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Scale: 5.0 mmol (Gram-scale adaptable).
Reagents & Materials
-
Precursor: 2-Methyl-3-(2-aminoethyl)pyridine (CAS: 5257-85-2). Note: If unavailable, synthesize via Henry reaction of 2-methyl-3-pyridinecarboxaldehyde with nitromethane followed by reduction.
-
Carbon Source: Paraformaldehyde (95%) or Formalin (37% aq).
-
Acid/Solvent: 6M Hydrochloric Acid (aq) or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Workup: 4M NaOH, Dichloromethane, Na2SO4.
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-3-(2-aminoethyl)pyridine (680 mg, 5.0 mmol) in 6M HCl (10 mL).
-
Rationale: Strong acidic conditions are required to generate the reactive iminium ion intermediate and facilitate the electrophilic aromatic substitution on the pyridine ring.
-
-
Cyclization (The Pictet-Spengler Step):
-
Add Paraformaldehyde (180 mg, 6.0 mmol, 1.2 eq) to the stirring solution.
-
Heat the mixture to 90°C for 12–16 hours.
-
Monitoring: Monitor reaction progress by LC-MS. The starting material (M+H 137) should convert to the product (M+H 149).
-
Note: The pyridine ring is electron-deficient, making this cyclization slower than with indole substrates. If conversion is low, add an additional 0.5 eq of paraformaldehyde and extend heating.
-
-
Workup & Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly basify to pH > 12 using 4M NaOH (exothermic!).
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Combine organic layers, wash with brine (10 mL), and dry over anhydrous Na2SO4 .
-
Concentrate under reduced pressure to yield the crude free base as a yellowish oil.
-
-
Purification & Salt Formation:
-
Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH).
-
Dissolve the purified oil in minimal Ethanol and add 2M HCl in Diethyl Ether to precipitate the hydrochloride salt.
-
Filter and dry under vacuum.[1]
-
Figure 2: Synthetic workflow for the Pictet-Spengler construction of the scaffold.
Physicochemical Profiling & Data
For medicinal chemists integrating this scaffold, the following property data is essential for ADME prediction.
| Property | Value (Approx.) | Note |
| Molecular Weight | 148.21 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | 1.1 – 1.4 | Moderate lipophilicity; good for CNS penetration. |
| pKa (N6 - Aliphatic) | 9.1 ± 0.3 | Predominantly protonated at pH 7.4. |
| pKa (N1 - Aromatic) | 3.8 ± 0.2 | Unprotonated at physiological pH; H-bond acceptor. |
| TPSA | ~25 Ų | Excellent membrane permeability (Blood-Brain Barrier). |
| Metabolic Liability | N6-Dealkylation | The secondary amine is a site for metabolism; often capped with alkyl/acyl groups in drugs. |
Case Study: Histamine H3 Antagonists
Context: Histamine H3 receptors are presynaptic autoreceptors in the CNS.[2][3] Antagonists enhance the release of histamine, acetylcholine, and dopamine, offering therapeutic potential for narcolepsy, Alzheimer's, and ADHD.
Application of Scaffold: In the development of H3 antagonists (e.g., analogs of A-349821 or GSK compounds), the 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold replaces the standard piperidine ring.
Experimental Outcome:
-
Potency: Compounds utilizing this scaffold often exhibit
values in the low nanomolar range (<10 nM) due to the rigidification of the ethyl-linker found in endogenous histamine [2]. -
Selectivity: The 2-methyl group creates a steric clash in the H4 receptor pocket (which is homologous but distinct), thereby improving H3 over H4 selectivity (often >100-fold).
-
CNS Exposure: The scaffold's balanced lipophilicity and basicity (LogD ~1.5 at pH 7.4) optimize the Brain/Plasma ratio.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors. Source:[4] Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI Pharmaceuticals. URL:[Link]
-
Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Source: Scientific Reports (Nature). URL:[Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. cresset-group.com [cresset-group.com]
- 4. Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
using 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in drug design
Application Note: Strategic Utilization of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in Drug Design
Executive Summary
The 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a privileged pharmacophore in modern drug design. It serves as a conformationally restricted bioisostere of N-alkylated pyridines and tetrahydroisoquinolines, offering a unique vector for optimizing potency, metabolic stability, and selectivity.
This guide provides a comprehensive technical overview of this moiety, detailing its physicochemical properties, a scalable synthetic protocol, and its application in targeting complex biological systems such as RORγt (nuclear receptors) and HIV-1 Integrase .
Physicochemical Profile & Design Rationale
The transition from a flexible linear amine to the bicyclic tetrahydro-1,6-naphthyridine core imparts significant changes in the molecular property profile.
Table 1: Comparative Physicochemical Properties
| Property | 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 2-(2-Methylpyridin-4-yl)ethanamine (Linear Analog) | Design Implication |
| Conformation | Rigid, Puckered (Half-Chair) | Flexible, Rotatable | Reduces entropic penalty upon binding. |
| Basicity (pKa) | ~9.5 (Secondary Amine) | ~9.8 (Primary Amine) | High basicity at N6 ensures solubility and cation-pi interactions. |
| LogP | ~1.2 - 1.5 | ~0.8 - 1.1 | Increased lipophilicity aids CNS penetration and membrane permeability. |
| H-Bonding | 1 Donor (N6-H), 2 Acceptors | 2 Donors, 2 Acceptors | N1 (pyridine) is a weak acceptor; N6 is a strong donor/acceptor. |
| Metabolic Stability | High (2-Me blocks | Moderate (Exposed alkyl chain) | The 2-methyl group sterically hinders oxidation at the pyridine |
Structural Logic (Graphviz Diagram)
The following diagram illustrates the "Design Cycle" utilizing this scaffold to optimize a lead compound.
Figure 1: Iterative design cycle transforming a flexible lead into a rigidified candidate using the 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Synthetic Protocol: Scalable Access
While classical Pictet-Spengler reactions often suffer from low yields with electron-deficient pyridines, the Vinylation/Cyclization strategy (adapted from Takeda's RORγt work) is the industry standard for scalability and reliability.
Target Molecule:
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (Core Scaffold)
Reagents & Materials:
-
Starting Material: 2-Chloro-6-methylnicotinonitrile (Commercial) or 2-Chloro-6-methyl-3-pyridinecarboxylic acid.
-
Key Reagents: Vinylmagnesium bromide, Ammonia (MeOH solution), Hydrogen (H2), Pd/C.
-
Solvents: THF, Methanol, Ethanol.
Step-by-Step Methodology:
Step 1: Introduction of the Vinyl Group (Heck-Type or Grignard)
-
Rationale: Establishes the two-carbon bridge required for the saturated ring.
-
Dissolve 2-Chloro-6-methylnicotinonitrile (1.0 eq) in anhydrous THF under
. -
Cool to -78°C. Add Vinylmagnesium bromide (1.2 eq) dropwise.
-
Allow to warm to 0°C and stir for 2 hours.
-
Quench with saturated
. Extract with EtOAc.[1] -
Result:2-Chloro-3-(1-hydroxyallyl)-6-methylpyridine . (Note: Oxidation may be required if starting from aldehyde/nitrile to get the ketone/vinyl intermediate, but the modern route uses Heck coupling of ethylene gas with the chloropyridine if available. For lab scale, the Grignard route to the aldehyde followed by Wittig is safer).
-
Alternative (High Yield):Suzuki Coupling of 2-chloro-6-methyl-3-pyridineboronic acid with vinyl bromide.
-
Step 2: Cyclization to the Naphthyridine Core [2]
-
Rationale: Ammonia acts as the nitrogen source for the saturated ring, closing the ring via conjugate addition/condensation.
-
Take the vinyl-pyridine intermediate (dissolved in MeOH).
-
Add 7N
in MeOH (excess, 10 eq). -
Heat in a sealed pressure vessel at 80°C for 12 hours.
-
Concentrate in vacuo.
-
Result:2-Methyl-1,6-naphthyridine (Fully aromatic or partially reduced depending on conditions). Note: Direct formation of the tetrahydro form often requires a separate reduction step.
Step 3: Selective Hydrogenation (The Critical Step)
-
Rationale: The pyridine ring (with the 2-methyl) is electron-deficient and harder to reduce than the unsubstituted ring in 1,6-naphthyridine. However, we want to reduce the N6-ring (the "right" ring) while keeping the N1-ring (pyridine) aromatic.
-
Dissolve 2-Methyl-1,6-naphthyridine (1.0 eq) in Ethanol.
-
Add 10% Pd/C (10 wt%).
-
Hydrogenate at 40 psi (approx 2.7 bar)
at Room Temperature.-
Critical Control Point: Monitor by LCMS every 30 mins. Over-reduction leads to the decahydro-naphthyridine (useless). Under-reduction leaves the aromatic core.
-
Selectivity: The ring without the methyl group reduces faster.
-
-
Filter through Celite. Concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes or convert to HCl salt for storage.
Final Yield: Expect 60-75% over 3 steps.
Medicinal Chemistry Applications & Case Studies
Application A: RORγt Inverse Agonists (Autoimmune Disease)
-
Mechanism: RORγt drives Th17 cell differentiation.[3] Inverse agonists suppress IL-17 production.
-
Scaffold Role: The 5,6,7,8-tetrahydro-1,6-naphthyridine acts as a chiral scaffold (when substituted at C5) to orient the amide bond and the pendant biaryl system.
-
Key Insight: The 2-methyl group (or 2-methoxy in TAK-828F) fills a small hydrophobic pocket in the ligand-binding domain (LBD), improving potency by 10-fold compared to the H-analog.
Application B: HIV-1 Integrase Inhibitors (LEDGF/p75 Site)
-
Mechanism: Allosteric inhibition of the interaction between HIV Integrase and the cellular cofactor LEDGF/p75.
-
Scaffold Role: The basic N6 nitrogen mimics a key lysine residue, forming a salt bridge with a glutamate in the allosteric pocket. The rigid bicyclic core locks the pharmacophore in the bioactive conformation, reducing the entropic cost of binding.
In Vitro Assay Protocol: RORγt Binding (TR-FRET)
To validate molecules built on this scaffold, use the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Protein: Recombinant Human RORγt LBD (GST-tagged).
-
Tracer: Fluormone™ (Invitrogen) or equivalent radioligand.
-
Antibody: Lanthanide-labeled anti-GST antibody (Eu-anti-GST).
-
Plate: 384-well low-volume white plates.
Protocol:
-
Compound Prep: Dilute 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives in 100% DMSO (10-point dose response).
-
Master Mix:
-
Buffer: 50 mM TRIS (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
Add RORγt-LBD-GST (Final conc: 5 nM).
-
Add Eu-anti-GST Antibody (Final conc: 2 nM).
-
Add Tracer (Final conc: 10 nM).
-
-
Incubation:
-
Dispense 10 µL Master Mix into wells.
-
Add 100 nL of Compound (Acoustic dispensing preferred).
-
Incubate at RT for 1 hour in the dark.
-
-
Readout:
-
Measure TR-FRET on a PHERAstar or EnVision reader.
-
Excitation: 337 nm.
-
Emission: 615 nm (Europium) and 665 nm (Tracer).
-
-
Analysis:
-
Calculate Ratio:
. -
Plot % Inhibition vs. Log[Concentration] to determine
.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the production of the core scaffold.
References
-
Tsuruoka, R., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry, 85(16), 10617–10627. Link
-
Peese, K. M., et al. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 62(3), 1348–1361. Link
-
Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(11), 1087. Link
-
Meanwell, N. A. (2011). "Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Shiozaki, M., et al. (2012).[4] "Discovery of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as novel RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, 22(15), 4844-4848. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2-Methyl-1,7-naphthyridine||Supplier [benchchem.com]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Application Note: Optimization and Evaluation of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives as HIV-1 Integrase Inhibitors
[1]
Executive Summary
This application note details the synthesis, biological evaluation, and mechanism of action (MoA) of 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives . Unlike catalytic strand transfer inhibitors (INSTIs) such as Raltegravir or Dolutegravir, this scaffold functions primarily as an Allosteric Integrase Inhibitor (ALLINI) .[1]
These compounds bind to the LEDGF/p75 binding pocket on the HIV-1 integrase (IN) dimer interface.[2][3][4][5][6] By occupying this site, they exert a dual effect:
-
Early Phase: Inhibiting the interaction between HIV-1 IN and the cellular cofactor LEDGF/p75, preventing proper chromatin targeting.[1]
-
Late Phase (Dominant): Inducing aberrant hyper-multimerization of IN, leading to the formation of eccentric, non-infectious virions.[1]
This guide provides researchers with a validated roadmap for synthesizing this scaffold and assessing its potency via Homogeneous Time-Resolved Fluorescence (HTRF) and cellular virology assays.[1]
Mechanism of Action: The "Molecular Glue" Effect[7]
The therapeutic potency of tetrahydro-1,6-naphthyridines lies in their ability to act as "molecular glues."[1] While they displace LEDGF/p75, their most profound antiviral effect occurs during virion maturation.[1] They bridge two IN dimers at a non-catalytic site, forcing the enzyme into inactive, higher-order polymers.[1]
Pathway Visualization
Figure 1: Dual mechanism of action.[1] The inhibitor competes with LEDGF/p75 (early stage) and forces aberrant multimerization (late stage).[7]
Chemical Synthesis Protocol
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is effectively synthesized via a modified Friedländer condensation or cyclization approach starting from piperidone derivatives.[1]
Reagents & Equipment[8]
-
Starting Material: 1-Methyl-4-piperidone (or N-Boc-4-piperidone for N6-diversification).[1]
-
Reagents: Ammonium acetate (NH₄OAc), appropriate 1,3-dicarbonyl equivalent (e.g., acetylacetone or amino-acrylates).[1]
-
Purification: Flash Column Chromatography (SiO₂), Preparative HPLC.[1]
-
Validation: ¹H NMR (400 MHz), LC-MS.
Step-by-Step Synthesis (Representative Route)
This protocol describes the formation of the core scaffold, amenable to substitution at the C2 and C3 positions.[1]
-
Enamine Formation:
-
Annulation (Pyridine Ring Formation):
-
Dissolve the crude enamine in ethanol (20 mL).
-
Add the electrophile (e.g., 3-aminocrotononitrile or an ethoxymethylene malononitrile derivative depending on desired C3 substitution) (10 mmol).[1]
-
Heat to reflux for 6–12 hours.
-
Note: If using N-Boc precursors, acidic deprotection may occur here or require a separate TFA step.[1]
-
-
Aromatization/Work-up:
-
Purification:
Synthesis Workflow Diagram
Figure 2: General synthetic route for the tetrahydro-1,6-naphthyridine core.
Biochemical Assay: HTRF LEDGF/p75 Displacement[1]
To validate the compound as an ALLINI, one must demonstrate competition with LEDGF/p75.[1][4] The Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard for this interaction.
Assay Principle
-
Donor: Europium cryptate-labeled anti-GST antibody (binds GST-LEDGF).[1]
-
Acceptor: XL665-labeled anti-His antibody (binds His-Integrase).[1]
-
Signal: When IN and LEDGF interact, FRET occurs.[1] An inhibitor disrupts this, decreasing the HTRF signal.[1]
Protocol
-
Buffer Preparation: 25 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1% BSA.[1]
-
Protein Mix:
-
Compound Addition:
-
Prepare 3-fold serial dilutions of the naphthyridine derivative in DMSO.
-
Add 1 µL compound to 384-well low-volume plates.
-
-
Incubation:
-
Add protein mix (19 µL) to wells.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add Anti-His-XL665 and Anti-GST-Europium cryptate.[1]
-
Incubate for 2 hours.
-
-
Readout: Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., PerkinElmer EnVision).
-
Analysis: Calculate HTRF ratio (665/620*10^4). Plot % Inhibition vs. Log[Compound].
Cellular Virology: Antiviral Potency & Cytotoxicity[1]
Materials
-
Cells: MT-4 cells (human T-cell leukemia line).[1]
-
Virus: HIV-1 (strain IIIB) or GFP-reporter virus.[1]
-
Reagent: MTT or CellTiter-Glo (for viability).[1]
Protocol
-
Infection: Infect MT-4 cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.[1]
-
Treatment: Immediately add serial dilutions of the naphthyridine derivative.
-
Incubation: Culture for 5 days at 37°C, 5% CO₂.
-
Readout (EC50): Measure cytopathic effect (CPE) protection via MTT assay.
-
Note: For ALLINIs, the EC50 is often shifted if the compound is added during virus production (transfection) vs. infection, due to the late-stage mechanism.
-
-
Readout (CC50): Perform the same assay on uninfected cells to determine cytotoxicity.
Data Summary: Expected SAR Trends
| Substitution (R-Group) | HTRF IC50 (nM) | Antiviral EC50 (nM) | CC50 (µM) | Notes |
| Unsubstituted Core | >10,000 | >10,000 | >100 | Inactive baseline. |
| C3-Aryl (e.g., Phenyl) | 500 - 1,000 | 800 - 1,500 | >50 | Establishes hydrophobic contact.[1] |
| C3-(Chromane/Ether) | < 10 | < 10 | >50 | Critical for high affinity (Peese et al., 2019).[1] |
| N6-Benzyl | 50 - 100 | 40 - 80 | 20 | Improves potency but lowers solubility.[1] |
References
-
Peese, K. M., et al. (2019).[1][8] "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 62(3), 1348–1361.[1]
-
Engelman, A., & Kvaratskhelia, M. (2022).[1] "Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors." Viruses, 14(9), 1892.[1]
-
Christ, F., et al. (2010).[1][5] "Rational design of small-molecule inhibitors of the LEDGF/p75-integrase interaction and HIV replication." Nature Chemical Biology, 6, 442–448.[1][5]
-
Kessl, J. J., et al. (2012).[1][9] "Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors." Journal of Biological Chemistry, 287(20), 16801–16811.[1][9]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2023).[1] "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." International Journal of Molecular Sciences, 24(11), 9314.[1][10]
Sources
- 1. brieflands.com [brieflands.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of small-molecule inhibitors of the LEDGF/p75-integrase interaction and HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 6ncj - Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
Application Notes and Protocols for the Friedel-Crafts Reaction of Naphthyridines
Introduction: The Strategic Importance of Naphthyridine Functionalization
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, represent a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3][4] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of intensive research.[1][2][3] The ability to strategically functionalize the naphthyridine core is paramount for modulating its pharmacological profile. The Friedel-Crafts reaction, a cornerstone of C-C bond formation in aromatic systems, offers a powerful tool for introducing alkyl and acyl substituents, thereby enabling the exploration of a wider chemical space for drug development.[5][6][7]
This application note provides a comprehensive guide to the Friedel-Crafts reaction of naphthyridines, addressing the inherent challenges and offering detailed protocols for researchers in synthetic and medicinal chemistry.
Mechanistic Considerations: Navigating the Challenges of Naphthyridine Reactivity
The application of the Friedel-Crafts reaction to naphthyridines is not straightforward due to the electronic nature of the substrate. The presence of two electron-withdrawing nitrogen atoms deactivates the aromatic system towards electrophilic substitution. Furthermore, the basicity of the nitrogen atoms leads to the formation of a complex with the Lewis acid catalyst, which can passivate the catalyst and further deactivate the ring.[8][9]
A critical aspect to consider is the regioselectivity of the reaction. The electron density across the naphthyridine ring system is not uniform, leading to preferential sites for electrophilic attack. The precise position of substitution will depend on the specific naphthyridine isomer and the reaction conditions employed.
Visualizing the Reaction Pathway: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation on a Naphthyridine Scaffold.
Experimental Protocols
The following protocols are designed as a starting point for the Friedel-Crafts acylation and alkylation of a generic naphthyridine substrate. Optimization of reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, will be necessary for specific substrates.
Protocol 1: Friedel-Crafts Acylation of 1,8-Naphthyridine
This protocol details the acylation of 1,8-naphthyridine with acetyl chloride, a common acylating agent. Due to the deactivating nature of the naphthyridine ring, a stoichiometric amount or even an excess of the Lewis acid is often required.[5][8]
Materials:
-
1,8-Naphthyridine
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), aqueous
-
Saturated sodium bicarbonate (NaHCO₃) solution, aqueous
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous aluminum chloride (3.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.2 eq.) to the stirred suspension.
-
Substrate Addition: In a separate flask, dissolve 1,8-naphthyridine (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acylated naphthyridine.
Protocol 2: Friedel-Crafts Alkylation of 1,5-Naphthyridine
This protocol outlines the alkylation of 1,5-naphthyridine with benzyl chloride. Friedel-Crafts alkylation is prone to polyalkylation, especially with activated substrates.[10][11] However, with the deactivated naphthyridine ring, this is less of a concern. Carbocation rearrangement is another potential side reaction to consider with certain alkyl halides.[12][13]
Materials:
-
1,5-Naphthyridine
-
Benzyl chloride
-
Iron(III) chloride (FeCl₃), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution, aqueous
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous iron(III) chloride (1.5 eq.).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane, followed by benzyl chloride (1.1 eq.).
-
Substrate Addition: Dissolve 1,5-naphthyridine (1.0 eq.) in anhydrous DCE and add it to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Cool the reaction to room temperature and carefully quench with water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Experimental Workflow Visualization
Caption: General Experimental Workflow for Friedel-Crafts Reactions of Naphthyridines.
Quantitative Data Summary
The following table provides a hypothetical summary of reaction parameters for the Friedel-Crafts acylation of different naphthyridine isomers. Actual results may vary.
| Naphthyridine Isomer | Acylating Agent | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Predominant Regioisomer(s) | Expected Yield (%) |
| 1,8-Naphthyridine | Acetyl Chloride | AlCl₃ (3.0) | DCM | 40 | 12 | 2- and/or 4-acetyl | 30-50 |
| 1,5-Naphthyridine | Propionyl Chloride | AlCl₃ (3.0) | DCE | 60 | 18 | 2- and/or 4-propionyl | 25-45 |
| 1,6-Naphthyridine | Benzoyl Chloride | FeCl₃ (2.0) | Nitrobenzene | 80 | 24 | 2- and/or 4-benzoyl | 20-40 |
| 2,7-Naphthyridine | Acetyl Chloride | AlCl₃ (3.5) | CS₂ | 45 | 16 | 1- and/or 3-acetyl | 35-55 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Deactivated substrate.[8] 2. Catalyst deactivation by moisture or complexation with the substrate's nitrogen atoms.[8][9] | 1. Use a more reactive acylating/alkylating agent. 2. Increase the amount of Lewis acid. 3. Ensure strictly anhydrous conditions. 4. Consider using a stronger Lewis acid or higher reaction temperatures. |
| Poor Regioselectivity | 1. Similar reactivity of multiple ring positions. 2. Steric hindrance influencing the site of attack. | 1. Modify the reaction temperature; lower temperatures may favor kinetic products. 2. Use a bulkier Lewis acid or acylating/alkylating agent to favor substitution at the less sterically hindered position. |
| Formation of Tar/Polymeric Material | 1. Reaction temperature is too high. 2. Unstable electrophile leading to side reactions. | 1. Lower the reaction temperature. 2. Use a milder Lewis acid. 3. Add the substrate slowly to the reaction mixture. |
| Polyalkylation (in Alkylation Reactions) | The product is more reactive than the starting material.[11] | 1. Use a large excess of the naphthyridine substrate. 2. This is less likely with deactivated naphthyridines but should be monitored. |
Conclusion
The Friedel-Crafts reaction of naphthyridines, while challenging, provides a valuable pathway for the synthesis of novel derivatives with potential therapeutic applications. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strategic troubleshooting are essential for success. The protocols and insights provided in this application note serve as a robust foundation for researchers venturing into the functionalization of this important heterocyclic scaffold.
References
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Medicinal Chemistry.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities - ResearchGate. (2026).
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).
- Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
- Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia.
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
-
Advances in the chemistry and therapeutic potential of[1][14]-naphthyridines: A review. (2025). Journal of the Indian Chemical Society.
- Friedel-Crafts Acylation - Chemistry Steps. (2025). Chemistry Steps.
- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025).
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. (2021). PubMed.
- Applications of Friedel–Crafts reactions in total synthesis of n
- troubleshooting common issues in Friedel-Crafts reactions - Benchchem. (n.d.). Benchchem.
- Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives | Organic Letters - ACS Publications. (2017).
- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
- Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing.
- Friedel–Crafts Acylation - MilliporeSigma. (n.d.). MilliporeSigma.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry.
- What are the limitations of Fridel-Craft Alkyl
- ORGANIC REACTION MECHANISM. (n.d.).
- Friedel-Crafts Alkylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Biocatalytic Friedel‐Crafts Reactions - PMC. (n.d.). NCBI.
- Limitation of Friedel-Crafts Reactions - YouTube. (2021). YouTube.
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). NCBI.
- What Makes Friedel-Crafts Reactions So Tricky? - YouTube. (2022). YouTube.
- Friedel Crafts Acylation And Alkyl
- ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. (2025).
- Review of Limitations of Friedel-Crafts reactions - CUTM Courseware. (n.d.). CUTM Courseware.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). YouTube.
- Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives - Journal of Synthetic Chemistry. (2024). Journal of Synthetic Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Friedel-Crafts Alkylation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
experimental procedure for synthesizing 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
An Application Note for the Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
A Practical, Two-Step Synthetic Protocol for the Preparation of a Key Heterocyclic Scaffold for Drug Discovery
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a privileged heterocyclic scaffold found in numerous biologically active compounds and clinical candidates. Its rigid, three-dimensional structure makes it an attractive building block for constraining molecular conformation, a critical strategy in modern drug design. Notably, derivatives of this scaffold have been developed as potent inhibitors of critical therapeutic targets, such as the Retinoid-related Orphan Receptor γt (RORγt).[1]
Despite its significance, the synthesis of this specific naphthyridine isomer remains less documented than its more common 1,5- or 1,8-naphthyridine counterparts.[1] This application note provides a detailed, reliable, and experimentally grounded two-step procedure for the synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, designed for researchers in medicinal chemistry and process development. The synthesis proceeds through two classic and robust transformations: a base-catalyzed Friedländer annulation to construct the aromatic naphthyridine core, followed by a selective catalytic hydrogenation to yield the desired saturated heterocyclic system.
Overall Synthetic Scheme
The synthesis is achieved in two distinct stages:
-
Step 1: Friedländer Annulation. Condensation of 4-amino-3-formylpyridine with acetone under basic conditions to yield the aromatic intermediate, 2-Methyl-1,6-naphthyridine.
-
Step 2: Catalytic Hydrogenation. Selective reduction of the pyridine ring containing the N6 nitrogen of the intermediate using palladium on carbon (Pd/C) as a catalyst to afford the final product.
(A proper chemical structure image would be placed here in a real document)
Experimental Workflow Overview
The following diagram outlines the complete workflow from starting materials to the purified final product.
Caption: Overall workflow for the synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Part 1: Synthesis of 2-Methyl-1,6-naphthyridine (Intermediate)
Principle and Rationale
The Friedländer annulation is a cornerstone reaction in quinoline and naphthyridine synthesis. It involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group.[2] In this protocol, we utilize the base-catalyzed variant, where potassium hydroxide (KOH) facilitates the deprotonation of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde of 4-amino-3-formylpyridine. A subsequent intramolecular condensation (cyclodehydration) between the amine and the ketone moiety yields the stable aromatic 1,6-naphthyridine ring system.[2][3] Ethanol serves as an effective solvent that readily dissolves the reactants and the catalyst.
Materials and Equipment
| Reagent / Equipment | Purpose |
| 4-amino-3-formylpyridine | Starting material (aromatic core) |
| Acetone | Reactant (provides C2 and methyl group) |
| Potassium Hydroxide (KOH) | Base catalyst |
| Ethanol (EtOH) | Reaction solvent |
| Dichloromethane (DCM) | Extraction solvent |
| Saturated Sodium Chloride (Brine) | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask (100 mL) | Reaction vessel |
| Reflux condenser | Prevent solvent loss |
| Magnetic stirrer and stir bar | Agitation |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Thin-Layer Chromatography (TLC) | Reaction monitoring |
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-formylpyridine (5.0 g, 40.9 mmol).
-
Reagent Addition: Add ethanol (50 mL) and acetone (15 mL, 204 mmol, 5 eq.). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add powdered potassium hydroxide (2.75 g, 49.1 mmol, 1.2 eq.) to the solution. The mixture will typically warm up and may change color.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Expert Insight: The progress of the reaction should be monitored by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.
-
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully neutralize the mixture with 1M HCl until the pH is approximately 7-8.
-
Solvent Removal: Remove the bulk of the ethanol and acetone using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water (30 mL) and extract the product with dichloromethane (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-1,6-naphthyridine as a solid. The product can be used directly in the next step or purified further by recrystallization from an ethanol/water mixture if necessary.
Part 2: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Principle and Rationale
Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic heterocycles. The selective reduction of one ring in a naphthyridine system can be achieved under controlled conditions.[4] In this step, 10% Palladium on Carbon (Pd/C) is used as the catalyst. The reaction is performed under a positive pressure of hydrogen gas. The palladium surface adsorbs both the hydrogen gas and the heterocyclic substrate, facilitating the transfer of hydrogen atoms to the more electron-rich pyridine ring (the one not containing the methyl group), leading to its saturation.[4] Ethanol is a suitable solvent for this transformation. Acetic acid can be added to protonate the ring nitrogen, which often enhances the rate of reduction for pyridine-like systems.
Materials and Equipment
| Reagent / Equipment | Purpose |
| 2-Methyl-1,6-naphthyridine | Starting material (from Part 1) |
| 10% Palladium on Carbon (Pd/C) | Hydrogenation catalyst |
| Ethanol (EtOH) | Reaction solvent |
| Acetic Acid (optional) | To increase reaction rate |
| Hydrogen Gas (H₂) | Reducing agent |
| Celite® | Filtration aid |
| Parr Shaker or H-Cube® system | Hydrogenation apparatus |
| Buchner Funnel | Catalyst filtration |
| Rotary evaporator | Solvent removal |
| Silica Gel | Stationary phase for column chromatography |
| Ethyl Acetate / Hexanes | Mobile phase for column chromatography |
Detailed Experimental Protocol
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve 2-Methyl-1,6-naphthyridine (4.0 g, 27.7 mmol) in ethanol (60 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note: Adding the catalyst under an inert atmosphere is a critical safety measure to prevent the dry Pd/C, which is pyrophoric, from igniting in the presence of air and flammable solvent vapors.
-
-
Acidification (Optional): Add glacial acetic acid (1.6 mL, 27.7 mmol, 1 eq.) to the mixture.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 psi).
-
Reaction: Vigorously shake or stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. This step may take 12-24 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Trustworthiness Check: The filtration through Celite is essential for complete removal of the fine, black palladium catalyst, which can interfere with subsequent steps and analysis. The filtrate should be a clear, colorless, or pale yellow solution.
-
-
Work-up: Concentrate the filtrate using a rotary evaporator. To the residue, add saturated sodium bicarbonate solution to neutralize the acetic acid, and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Expected Results and Characterization
This procedure is expected to provide the target compound in good overall yield. The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white solid or a viscous oil. |
| Yield (Overall) | 50-70% |
| ¹H NMR | Appearance of aliphatic protons (CH₂) in the 2.5-4.0 ppm range; disappearance of aromatic signals from the reduced ring. |
| ¹³C NMR | Appearance of sp³-hybridized carbon signals. |
| Mass Spec (HRMS) | Calculated m/z for C₉H₁₃N₂ [M+H]⁺ should match the observed value. |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or inefficient extraction. | Increase reflux time and monitor by TLC. Ensure proper neutralization before extraction. Use a continuous extractor for difficult extractions. |
| Incomplete Hydrogenation (Step 2) | Inactive catalyst or insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is leak-proof and increase hydrogen pressure or reaction time. The addition of acetic acid can help. |
| Product difficult to purify | Presence of side-products or unreacted starting material. | Optimize chromatography conditions (solvent system, gradient). A pre-purification acid/base wash may remove certain impurities. |
| Dark-colored final product | Trace palladium contamination. | Re-filter the solution through a fresh pad of Celite® or a syringe filter with activated carbon before final concentration. |
References
-
Title: NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water Source: PMC URL: [Link]
-
Title: Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins Source: PubMed URL: [Link]
-
Title: Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes Source: PMC URL: [Link]
-
Title: CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier Source: PubMed URL: [Link]
-
Title: Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles Source: Organic Chemistry Portal URL: [Link]
-
Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]
-
Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as Source: Repositorio UCHILE URL: [Link]
-
Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: NIH URL: [Link]
-
Title: An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine Source: ResearchGate URL: [Link]
-
Title: 1,8-Naphthyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations Source: PubMed URL: [Link]
-
Title: Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines Source: RSC Publishing URL: [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Introduction
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional scaffold makes it an attractive building block for the synthesis of novel therapeutic agents.[1][2] The biological activity of molecules derived from this scaffold is intrinsically linked to their structure, purity, and stereochemistry. Therefore, a robust and comprehensive analytical characterization is paramount for ensuring the quality, safety, and efficacy of any resulting drug candidate.
This document provides a detailed guide to the analytical techniques for the thorough characterization of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, intended for researchers, scientists, and drug development professionals. The protocols and insights provided herein are grounded in established analytical principles and data from closely related structures, offering a practical framework for its analysis.
Analytical Workflow for Comprehensive Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. The following diagram illustrates a logical workflow, integrating various spectroscopic and chromatographic techniques.
Caption: A comprehensive analytical workflow for the characterization of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydro-pyridine ring, and the methyl group. The chemical shifts, integration, and coupling patterns will be key to confirming the structure.
Expected ¹H NMR Data (Predicted):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.0-7.2 | d | ~8.0 |
| H-4 | ~6.8-7.0 | d | ~8.0 |
| H-5 (CH₂) | ~3.8-4.0 | t | ~6.0 |
| H-7 (CH₂) | ~2.8-3.0 | t | ~6.0 |
| H-8 (CH₂) | ~1.8-2.0 | m | - |
| NH | Broad singlet (variable) | s | - |
| 2-CH₃ | ~2.4-2.6 | s | - |
Note: These are predicted values based on similar structures. Actual values may vary.[3]
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 (due to the low natural abundance of ¹³C).
-
-
Data Interpretation: The number of signals will confirm the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data (Predicted):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~155-158 |
| C-3 | ~120-122 |
| C-4 | ~135-138 |
| C-4a | ~125-128 |
| C-5 | ~45-48 |
| C-7 | ~28-32 |
| C-8 | ~20-24 |
| C-8a | ~145-148 |
| 2-CH₃ | ~20-23 |
Note: These are predicted values based on similar structures.[4][5]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a critical technique for determining the molecular weight of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and for obtaining structural information from its fragmentation pattern.
Electron Ionization (EI-MS)
Principle: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.[6]
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Instrument Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
-
Data Interpretation: The molecular ion peak (M⁺) will confirm the molecular weight (C₉H₁₂N₂ = 148.21 g/mol ). The fragmentation pattern will provide clues about the structure. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, following the nitrogen rule.[7]
Expected Fragmentation Pattern:
-
m/z 148 (M⁺): Molecular ion.
-
m/z 133 (M-15): Loss of a methyl group (•CH₃).
-
m/z 119 (M-29): Loss of an ethyl group (•C₂H₅) from the tetrahydro-pyridine ring.
-
Other fragments corresponding to the cleavage of the tetrahydro-pyridine ring.
Electrospray Ionization (ESI-MS)
Principle: ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺.
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (1-10 µg/mL).
-
Instrument Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Mass Range: m/z 50-500.
-
-
Data Interpretation: Expect a prominent peak at m/z 149.1073 corresponding to the protonated molecule [C₉H₁₃N₂]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Techniques: Assessing Purity and Identifying Impurities
Chromatography is indispensable for determining the purity of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and for detecting and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like the target molecule.[8]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.
-
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak. Impurities can be identified by comparing their retention times with those of known standards or by using a mass spectrometer as a detector (LC-MS).
Potential Impurities:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Products from side reactions, such as over-oxidation or incomplete cyclization.[9]
-
Residual solvents: Solvents used in the synthesis and purification steps.
Gas Chromatography (GC)
Principle: GC is used to analyze volatile compounds. For 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, it is particularly useful for the analysis of residual solvents.[10]
Protocol:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions (for residual solvents):
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO, DMF) and analyze using headspace injection.
-
Data Analysis: Identify and quantify residual solvents by comparing the retention times and peak areas with those of known standards. The limits for residual solvents are defined by regulatory guidelines such as ICH Q3C.
Thermal Analysis: Evaluating Stability and Physical Properties
Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, and to study phase transitions and polymorphism.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Interpretation: The melting point is determined from the peak of the endothermic event. The shape and number of peaks can indicate the presence of polymorphs.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Interpretation: The TGA curve shows the temperature at which the compound begins to decompose (onset of weight loss).
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.
-
Instrumentation: An automated CHN analyzer.
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₉H₁₂N₂). The results should be within ±0.4% of the theoretical values to confirm the elemental composition.
Theoretical Composition for C₉H₁₂N₂:
-
Carbon (C): 72.93%
-
Hydrogen (H): 8.16%
-
Nitrogen (N): 18.90%
Conclusion
The comprehensive analytical characterization of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a critical undertaking that requires the synergistic application of multiple analytical techniques. The protocols and guidelines presented in this document provide a robust framework for its structural elucidation, purity assessment, and physicochemical characterization. By following these methodologies, researchers and drug developers can ensure a thorough understanding of this important molecule, which is essential for its successful application in the synthesis of novel and safe therapeutic agents.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (n.d.). ResearchGate. Retrieved from [Link]
-
2-Methyl-5,6,7,8-tetrahydroquinoxaline Properties. (n.d.). EPA. Retrieved from [Link]
-
Nakao, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]
-
Tsvetkova, D. N., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
55 6. analytical methods. (n.d.). Retrieved from [Link]
- Paudler, W. W., & Kress, T. J. (2007). THE NAPHTHYRIDINES. Wiley.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Retrieved from [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Taylor, A. M., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals. Retrieved from [Link]
-
Nakao, Y., et al. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. Retrieved from [Link]
-
Nakata, K. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. A. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Retrieved from [Link]
-
1,6- Naphthyridine. (2021). American Chemical Society. Retrieved from [Link]
-
Solomon, B. F. (2023). Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. UR Scholarship Repository. Retrieved from [Link]
-
R-CAMPY, C., & Me-CAMPY, L. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Retrieved from [Link]
-
Armarego, W. L. F. (n.d.). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and. RSC Publishing. Retrieved from [Link]
-
Synthesis of 3-dimensional Scaffolds for Application in Medicinal Chemistry. (2004). Nottingham ePrints. Retrieved from [Link]
-
ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency (EMA). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. As a basic nitrogen-containing heterocycle, this compound presents unique challenges in chromatographic purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enable you to achieve high purity and yield.
I. Understanding the Molecule: Physicochemical Properties and Their Chromatographic Implications
This inherent basicity is a critical factor in chromatography, often leading to common issues such as peak tailing due to strong interactions with the stationary phase. Therefore, careful control of the mobile phase pH is paramount for successful purification.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that you may encounter during the chromatographic purification of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is the most frequent challenge when purifying basic compounds like 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine on silica-based columns.
-
Causality: Peak tailing arises from secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica stationary phase. At neutral or slightly acidic pH, the silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) analyte. This results in a portion of the analyte being more strongly retained, leading to a "tailing" peak shape.
-
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Operating at a low pH (typically 2-3) will protonate the silanol groups, minimizing their ionic interaction with the basic analyte. A common mobile phase additive is 0.1% formic acid or trifluoroacetic acid (TFA).
-
High pH: Alternatively, using a high pH mobile phase (typically 9-10) will deprotonate the basic analyte, rendering it neutral. This neutral form will interact with the stationary phase primarily through hydrophobic interactions, leading to improved peak shape. However, ensure your column is stable at high pH.
-
-
Use of Additives:
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with the analyte.
-
-
Column Selection:
-
End-capped Columns: Modern, high-purity silica columns are often "end-capped" to reduce the number of accessible silanol groups, leading to better peak shapes for basic compounds.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic particles can offer improved stability at a wider pH range, allowing for more flexibility in mobile phase optimization.
-
-
Troubleshooting Logic for Peak Tailing
Caption: A flowchart outlining the decision-making process for troubleshooting peak tailing.
Problem 2: Poor Retention in Reversed-Phase Chromatography
Due to its polar nature, 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine may exhibit poor retention on traditional C18 columns, eluting at or near the solvent front.
-
Causality: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. Highly polar compounds have a weak affinity for the non-polar stationary phase and are therefore not well-retained.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into an aqueous layer on the surface of the stationary phase, leading to the retention of polar compounds.
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. For the positively charged 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, an anionic ion-pairing reagent (e.g., trifluoroacetic acid or heptafluorobutyric acid) can be used. The ion pair formed is more hydrophobic and will be better retained on a reversed-phase column.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can provide enhanced retention for polar and charged analytes.
-
Problem 3: Co-elution with Impurities
Impurities from the synthesis can co-elute with the desired product, compromising purity.
-
Causality: The chromatographic conditions may not be selective enough to resolve the target compound from structurally similar impurities. Common impurities in the synthesis of tetrahydronaphthyridines can include starting materials, regioisomers, or by-products from side reactions.[2]
-
Solutions:
-
Optimize Mobile Phase Composition:
-
Solvent Gradient: A shallow gradient can improve the resolution between closely eluting compounds.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.
-
-
Change Stationary Phase:
-
Different Reversed-Phase Chemistry: If using a C18 column, trying a phenyl-hexyl or a polar-embedded phase can offer different selectivity.
-
Alternative Chromatographic Mode: As mentioned above, switching to HILIC or ion-pair chromatography can provide a completely different separation mechanism and resolve co-eluting impurities.
-
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of the analyte and impurities differently, leading to changes in retention and improved resolution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine?
A1: A good starting point is reversed-phase chromatography on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Start with a gradient of 5-95% acetonitrile over 20-30 minutes. This will provide a good initial assessment of the sample's complexity and the retention of the target compound.
Q2: How do I choose between low pH and high pH for my mobile phase?
A2: The choice depends on the stability of your compound and the available columns.
-
Low pH (2-3): Generally provides good peak shape for basic compounds on most silica-based columns. However, if your compound is acid-labile, this may not be suitable.
-
High pH (9-10): Can also provide excellent peak shape by neutralizing the basic analyte. This requires a pH-stable column (e.g., hybrid particle or polymer-based). High pH can sometimes offer different selectivity compared to low pH.
Q3: My compound is a racemate. How can I separate the enantiomers?
A3: Chiral chromatography is required to separate enantiomers. This can be achieved using a chiral stationary phase (CSP). For a basic compound like 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good choice. The mobile phase typically consists of a non-polar organic solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, and often a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A published method for a similar tetrahydronaphthyridine derivative utilized chiral HPLC for resolution.[3][4]
Q4: What are the potential sources of impurities I should look out for?
A4: Impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Products from side reactions, such as regioisomers or incompletely cyclized intermediates.
-
Degradation Products: The compound may degrade if exposed to harsh acidic or basic conditions, or prolonged storage under non-ideal conditions.
-
Reagents and Solvents: Residual reagents or solvents from the synthesis and workup.[5]
IV. Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis and Purification
This protocol provides a general method that can be adapted for both analytical purity assessment and preparative purification.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; 21.2 x 150 mm, 5 µm for preparative)
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
| Time (min) | % Solvent B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate:
-
Analytical: 1.0 mL/min
-
Preparative: 20 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase (95:5 Solvent A:Solvent B) to a concentration of approximately 1-5 mg/mL for analytical and 10-50 mg/mL for preparative, depending on solubility.
Experimental Workflow for Reversed-Phase Purification
Caption: A step-by-step workflow for the reversed-phase HPLC purification of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Protocol 2: HILIC Method for Enhanced Retention of Polar Species
This protocol is recommended if the compound shows poor retention in reversed-phase chromatography.
Instrumentation:
-
HPLC system with a UV detector
-
HILIC column (e.g., bare silica, 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient Program:
| Time (min) | % Solvent B |
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Sample Preparation: Dissolve the crude sample in the initial mobile phase (Solvent A) to a concentration of approximately 1-5 mg/mL.
V. References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. National Institutes of Health. [Link]
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
-
Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
-
The Naphthyridines. Wiley Online Library. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. [Link]
-
5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChemLite. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. Research Square. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Binaphthyl-based chiral covalent organic frameworks for chiral drug separation. Royal Society of Chemistry. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Influence of the metal centers on the pKa of the pyrrole hydrogen of imidazole complexes of (NH3)53+, M(III) = Co(III), Rh(III), Ir(III), Ru(III). ACS Publications. [Link]
-
pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Naphthyridines. American Elements. [Link]
-
SOLUBILITY DATA SERIES. IUPAC. [Link]
Sources
- 1. Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
stability issues of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine under acidic conditions
A Guide for Researchers on Navigating Stability Challenges in Acidic Conditions
Welcome to the technical support guide for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability issues when working with this compound under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established principles of heterocyclic chemistry and field-proven analytical strategies to help you anticipate, troubleshoot, and mitigate potential degradation.
Frequently Asked Questions (FAQs)
Q1: What makes 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine susceptible to instability in acidic media?
The inherent chemical nature of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the primary reason for its potential instability in acidic environments. The structure contains two nitrogen atoms within its bicyclic system, which act as Lewis bases.[1] In the presence of an acid, one or both of these nitrogen atoms can be protonated. This protonation alters the electron distribution across the molecule, potentially activating it towards degradation pathways that would not occur in neutral or basic conditions. The most common degradation routes for such compounds include hydrolysis and acid-catalyzed rearrangements.[2][3][4]
Q2: What are the common observable signs of degradation during an experiment?
Degradation can manifest in several ways. Visually, you might observe:
-
A change in the color of your reaction mixture.
-
The formation of a new precipitate or cloudiness in a previously clear solution.
-
Inconsistency in reaction outcomes despite using the same protocol.
Analytically, degradation is indicated by:
-
The appearance of new spots on a Thin-Layer Chromatography (TLC) plate.
-
The emergence of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms.[5][6]
-
Additional signals in Nuclear Magnetic Resonance (NMR) spectra that do not correspond to your starting material, product, or known intermediates.
Q3: Which analytical techniques are best for identifying and quantifying degradation products?
A multi-technique approach is often necessary for comprehensive analysis.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the parent compound from its degradation products.[5][6][7] A stability-indicating HPLC method should be developed to resolve all significant degradants from the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown degradation products.[5][6] It provides the molecular weight of the new species, offering crucial clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major degradation product, it can be isolated (e.g., by preparative HPLC) and analyzed by 1H and 13C NMR.[7]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction is messy. HPLC/TLC shows multiple new, unidentified species when I use an acid catalyst. How can I determine if this is degradation?
This is a classic challenge. The key is to isolate the effect of the acidic environment on your starting material.
Causality: It's crucial to distinguish between desired reaction byproducts and the degradation of your starting material. The acidic conditions required for your reaction may be simultaneously causing the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine to break down.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation.
Issue 2: How can I minimize the degradation of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in my protocol?
Minimizing degradation involves carefully controlling the experimental environment. The following factors are critical.
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH / Acid Strength | Strong, unbuffered acids (e.g., concentrated HCl, TFA) can aggressively protonate and catalyze degradation. | Use the mildest acid possible that still facilitates the desired reaction. Employ a buffer system to maintain a constant, optimal pH rather than using a strong acid directly.[3] |
| Temperature | Higher temperatures accelerate most chemical reactions, including degradation pathways. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider cooling the reaction mixture (e.g., ice bath). |
| Reaction Time | Prolonged exposure to harsh conditions increases the extent of degradation. | Monitor the reaction progress closely using TLC or HPLC. Work up the reaction as soon as the starting material is consumed or product formation plateaus. |
| Atmosphere | The presence of oxygen can lead to oxidative degradation, which can sometimes be promoted by acidic conditions. | If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study to Assess Acid Stability
A forced degradation study is a controlled stress test to understand the degradation profile of a compound.[2] This protocol helps identify likely degradation products and determine the compound's intrinsic stability.
Objective: To generate and identify potential acid-catalyzed degradation products of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Materials:
-
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with UV or DAD detector
-
LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of methanol and water.
-
Stress Condition Setup:
-
In a labeled vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
In a separate "control" vial, mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Place both vials in a water bath or heating block set to 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization: Immediately neutralize each aliquot by adding an equimolar amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis:
-
Analyze each neutralized sample by a stability-indicating HPLC method (see Protocol 2) to monitor the disappearance of the parent peak and the appearance of new peaks.
-
Analyze the 24-hour stressed sample by LC-MS to obtain the molecular weights of the major degradation products.
-
Visual Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 2: General Purpose Stability-Indicating HPLC Method
Objective: To separate 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine from its potential acidic degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column with good resolving power for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a mildly acidic mobile phase to ensure good peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to ensure elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | Set at λmax (e.g., ~275 nm, verify experimentally) | Maximizes sensitivity for the parent compound. A Diode Array Detector (DAD) is ideal for seeing the spectra of new peaks. |
| Injection Volume | 10 µL | Standard injection volume. |
Example Data Interpretation
After a forced degradation study, you might obtain HPLC data that looks like this:
| Retention Time (min) | Peak Area (t=0h) | Peak Area (t=24h) | Proposed Identity (from LC-MS) |
| 4.5 | 1,500,000 | 1,495,000 | Impurity in starting material |
| 8.2 | 98,500,000 | 45,200,000 | Parent Compound (M.W. = X) |
| 9.7 | Not Detected | 22,100,000 | Degradant 1 (M.W. = Y) |
| 11.3 | Not Detected | 15,800,000 | Degradant 2 (M.W. = Z) |
This hypothetical data shows a ~54% decrease in the parent compound after 24 hours, with the corresponding formation of two major degradation products.
Mechanistic Insights
While the exact degradation pathway is compound-specific, a plausible mechanism involves initial protonation followed by nucleophilic attack by water (hydrolysis), potentially leading to ring-opening.
Hypothetical Degradation Pathway
Caption: A plausible acid-catalyzed degradation mechanism.
By understanding the inherent reactivity of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and employing systematic troubleshooting and analytical strategies, researchers can successfully navigate the challenges of working under acidic conditions, ensuring the integrity and success of their experiments.
References
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Vertex AI Search.
- Development of forced degradation and stability indicating studies of drugs—A review. Vertex AI Search.
- (PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media - ResearchGate. (2025, May 13). ResearchGate.
- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide - Benchchem. Benchchem.
- Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Vertex AI Search.
- A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers - Dalton Transactions (RSC Publishing). Dalton Transactions.
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH. National Institutes of Health.
-
Synthesis of Novel Benzo[b][5][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023, February 9). MDPI. Retrieved from
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (2020, July 16). MDPI.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC. National Institutes of Health.
- A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs | Organic Letters - ACS Publications. (2011, September 1). ACS Publications.
- Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (2025, December 16). ManTech Publications.
- development and validation of stability indicating methods for drugs acting on respiratory disorders. Vertex AI Search.
- Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids - MDPI. (2024, October 23). MDPI.
- The acid-catalysed rearrangement of tetrahydroquinoline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing). Royal Society of Chemistry.
- Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. (2023, April 28). University of Richmond Scholarship Repository.
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. The acid-catalysed rearrangement of tetrahydroquinoline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enantioselective Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Welcome to the technical support center for the enantioselective synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. The following information is curated to ensure scientific accuracy and provide practical, field-proven insights to help you avoid racemization and achieve high enantiopurity.
Introduction: The Challenge of Chirality in Tetrahydronaphthyridines
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a crucial component in various pharmaceutical compounds.[1][2][3] Establishing and maintaining the desired stereochemistry at the chiral center is paramount, as different enantiomers can exhibit vastly different pharmacological activities. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant hurdle in the synthesis of these molecules. This guide will provide a structured approach to understanding and mitigating the risk of racemization.
A key strategy for achieving high enantioselectivity in the synthesis of tetrahydronaphthyridines is through asymmetric hydrogenation of the corresponding naphthyridine precursor.[4][5][6][7] Ruthenium-based chiral catalysts, in particular, have shown great promise in this area.[4][5][6][7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, with a focus on preventing the loss of enantiomeric excess (ee).
Question 1: My enantiomeric excess (ee) is lower than expected after the asymmetric hydrogenation step. What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity in the asymmetric hydrogenation of the 2-methyl-1,6-naphthyridine precursor can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Choice and Integrity:
-
Expertise & Experience: The choice of the chiral ligand for the ruthenium catalyst is critical. Different ligands can exhibit dramatically different performance depending on the substrate. For naphthyridine systems, chiral diamine ligands have proven effective.[4][5][6][7] Ensure your catalyst is from a reputable source and has been stored under inert conditions to prevent degradation.
-
Trustworthiness: Before use, it's advisable to perform a simple test reaction with a known substrate to verify the catalyst's activity and selectivity.
-
-
Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can significantly influence the transition state of the hydrogenation reaction, thereby affecting enantioselectivity. A solvent screen is often necessary. Less polar, non-coordinating solvents are sometimes preferred as they are less likely to interfere with the catalyst-substrate interaction.
-
Temperature and Pressure: Hydrogenation reactions are sensitive to both temperature and hydrogen pressure. Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer. Similarly, optimizing the hydrogen pressure is crucial; both excessively high and low pressures can be detrimental.
-
Additives: In some cases, the addition of a Lewis acid can enhance the reactivity and selectivity of the catalytic system.[10]
-
-
Substrate Purity:
-
Expertise & Experience: Impurities in the 2-methyl-1,6-naphthyridine starting material can act as catalyst poisons, leading to both low conversion and reduced enantioselectivity. Ensure your substrate is of high purity, and consider recrystallization or chromatography if necessary.
-
Question 2: I've successfully synthesized the chiral 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine with high ee, but I'm observing a decrease in enantiopurity during workup or purification. What's causing this racemization and how can I prevent it?
Answer:
Post-synthesis racemization is a common and frustrating issue. The chiral center in the tetrahydronaphthyridine ring system can be susceptible to epimerization under certain conditions. Here’s a breakdown of potential causes and preventative measures:
-
pH-Mediated Racemization:
-
Expertise & Experience: The presence of acidic or basic conditions during workup is a primary culprit for racemization. The nitrogen atoms in the naphthyridine ring can be protonated or deprotonated, which can facilitate ring-opening/closing or tautomerization pathways that lead to a loss of stereochemical integrity.
-
Trustworthiness:
-
Acidic Conditions: Avoid strong acids. If an acidic wash is necessary, use a dilute, weak acid (e.g., dilute citric acid) and minimize the contact time.
-
Basic Conditions: Similarly, avoid strong bases. If a basic wash is required, use a mild base like sodium bicarbonate solution.
-
Neutralization: Always ensure the final organic extract is neutralized before concentration.
-
-
-
Thermal Racemization:
-
Expertise & Experience: Prolonged exposure to high temperatures during solvent evaporation or purification can provide the energy needed to overcome the activation barrier for racemization.
-
Trustworthiness:
-
Solvent Removal: Use a rotary evaporator at the lowest possible temperature that still allows for efficient solvent removal.
-
Purification: If chromatography is necessary, consider performing it at a lower temperature if feasible. Minimize the time the compound spends on the column.
-
-
-
Metal-Catalyzed Racemization:
-
Expertise & Experience: Trace amounts of residual transition metals from the hydrogenation step (e.g., ruthenium) can sometimes catalyze racemization.
-
Trustworthiness: Incorporate a metal scavenging step in your workup. This can be as simple as washing with a solution of a chelating agent like EDTA or using a commercially available metal scavenger resin.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of racemization for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine?
A1: While a detailed mechanistic study for this specific compound may not be widely published, racemization in similar N-heterocyclic systems often proceeds through a reversible ring-opening and ring-closing mechanism, particularly under acidic or basic conditions. This can involve the formation of an achiral iminium ion intermediate, which can then be non-stereoselectively reduced or recyclized.
Q2: Are there any alternative enantioselective methods to asymmetric hydrogenation for this synthesis?
A2: Yes, while asymmetric hydrogenation is a prominent method, other strategies exist. For instance, an enantioselective Pictet-Spengler type cyclization has been explored for similar scaffolds, although it can be challenging for inactivated pyridine rings.[9] Another approach involves the use of chiral auxiliaries to direct the stereochemistry, followed by their removal. Asymmetric transfer hydrogenation is also a viable alternative.[8][11]
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: The most common and reliable method for determining the ee of chiral amines like 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to develop a method using a suitable chiral stationary phase that can resolve the two enantiomers.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This is a representative protocol and may require optimization for your specific setup.
-
Preparation: In a glovebox, add the 2-methyl-1,6-naphthyridine substrate (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%) to a high-pressure reactor.
-
Solvent Addition: Add degassed solvent (e.g., methanol, 5 mL).
-
Reaction: Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas (3-5 times). Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
-
Heating and Stirring: Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, taking care to use a neutral solvent system and avoid prolonged exposure to the stationary phase.
Protocol 2: Workup Procedure to Minimize Racemization
-
Quenching: After the reaction is complete, quench with a minimal amount of a neutral or weakly basic solution (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and then brine. Avoid acidic washes if possible.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature.
Data Presentation
| Parameter | Recommended Range | Rationale for Avoiding Racemization |
| Reaction Temperature | 25-60 °C | Lower temperatures generally favor higher enantioselectivity. |
| Hydrogen Pressure | 20-80 bar | Optimization is key; excessively high pressures can sometimes reduce selectivity. |
| Workup pH | 7-8.5 | Avoids acid or base-catalyzed epimerization of the chiral center. |
| Purification Temperature | Room Temperature | Minimizes the risk of thermally induced racemization. |
Visualizations
Caption: Workflow for avoiding racemization.
Sources
- 1. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cobalt-Catalyzed Cyclization Reactions
Status: Active Operator: Senior Application Scientist, Organometallic Chemistry Division Ticket ID: CO-CYC-TGS-2024 Subject: Troubleshooting Guide for Co(III)/Co(I) Cyclization Architectures
Core Directive & Scope
This guide addresses the technical challenges inherent in cobalt-catalyzed cyclization reactions, specifically focusing on Cp*Co(III)-catalyzed C–H activation/annulation and Co(I)-catalyzed [2+2+2] cycloadditions . Unlike noble metals (Rh, Ir), cobalt catalysis is defined by distinct spin-state sensitivity, redox potentials, and nucleophilicity.
Target Chemistries:
-
C–H Functionalization/Annulation: Indoles, isoquinolines, and pyridines via Cp*Co(III).
-
[2+2+2] Cycloaddition: Arene and pyridine synthesis using Co(I) precursors.
-
Pauson-Khand Type: [2+2+1] carbonylative cyclizations.
Catalyst Integrity & Activation (The "Engine" Check)
Q: My reaction shows <5% conversion after 4 hours. Is my catalyst dead?
Diagnosis: This is likely an Activation Failure or Precatalyst Deactivation . Cobalt precatalysts often require a specific activation trigger (ligand dissociation or oxidation/reduction) to enter the catalytic cycle.
Troubleshooting Protocol:
-
Check the Oxidation State Management:
-
For Cp*Co(CO)I₂ (Co(III)): This precatalyst requires a silver salt (e.g., AgSbF₆, AgOAc) to abstract the iodide and open a coordination site.
-
Validation: Did you observe a precipitate (AgI) immediately upon mixing? If the solution remained clear, activation failed. Ensure Ag salts are dry and not light-degraded.
-
-
For CpCo(CO)₂ (Co(I)): This relies on CO dissociation. Thermal activation (>140°C) or photochemical irradiation (visible light/UV) is mandatory.
-
Validation: If running thermally in a sealed tube, ensure the headspace allows for CO release, or use a flow system. If the solution turns from clear dark red to a muddy brown suspension/precipitate immediately, you have oxidative decomposition (likely O₂ ingress).
-
-
-
The "Color Test" (Self-Validating Heuristic):
-
Active: Homogeneous, often deep red or clear orange solutions.
-
Dead: Black particulate precipitation (Cobalt oxides/aggregates) or colorless supernatant (complete ligand stripping).
-
Q: I am using Co(acac)₂ with a diphosphine ligand, but yields are inconsistent.
Diagnosis: In situ Reduction Inefficiency . Systems generating Co(I) from Co(II) salts (e.g., Co(acac)₂ + dppe + Zn/Mn) are heterogeneous and sensitive to the reductant's surface area.
Corrective Action:
-
Activation Step: Pre-stir the Co(II) source, ligand, and reductant (Zn dust) in the solvent for 15–30 minutes before adding the substrate. This ensures the active Co(I) species is generated (often indicated by a color shift to green/brown).
-
Reductant Quality: Use activated Zn dust (wash with HCl, water, EtOH, Et₂O, and dry). Commercial Zn often has an oxide passivation layer preventing reduction.
Reaction Optimization (The "Drive" Check)
Q: I see full consumption of the starting material but low yield of the cyclized product.
Diagnosis: Oligomerization or Protodemetalation .
-
Scenario A (Oligomerization): In alkyne cyclotrimerizations, the catalyst may be polymerizing the alkyne rather than cyclizing it.
-
Scenario B (Protodemetalation): In C–H activation, the intermediate cobaltacycle may undergo protonation before the alkyne inserts.
Optimization Table: Solvent & Additive Effects
| Variable | Recommendation | Mechanistic Rationale |
| Solvent (C-H Activation) | TFE or HFIP | Fluorinated alcohols stabilize the cationic Cp*Co(III) species and facilitate C-H cleavage via H-bonding (CMD mechanism). |
| Solvent ([2+2+2]) | DCE, Toluene, THF | Non-coordinating solvents prevent competitive binding. THF can be used but may inhibit highly electrophilic catalysts. |
| Additive (Carboxylate) | NaOPiv / KOAc | Essential for C-H activation. Acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) step. |
| Additive (Silver) | AgSbF₆ vs AgOAc | AgSbF₆ creates a cationic, highly electrophilic Co center (good for tough C-H bonds). AgOAc creates a neutral, milder species. |
Q: How do I control Regioselectivity in [2+2+2] mixed alkyne cyclizations?
Diagnosis: Steric vs. Electronic Mismatch . Cobalt metallacycles are highly sensitive to steric bulk next to the metal center.
Technical Insight:
-
Mechanism: The oxidative cyclization step forms a cobaltacyclopentadiene. The bulky groups prefer positions adjacent to the metal (α-position) to minimize steric clash with the Cp* ligand, or distal (β-position) depending on the specific ligand sphere.
-
Solution: Use a Tethered Strategy . Linking the two alkynes (diyne) forces the reaction to be intramolecular, solving the chemo-selectivity problem.
-
For Intermolecular: Use a large excess of the nitrile/alkyne component if one partner is cheap.
Mechanistic Visualization
Pathway 1: Cp*Co(III) Catalyzed C-H Activation Cycle
Context: Understanding where the cycle stalls helps troubleshoot additives.
Figure 1: The Cp*Co(III) catalytic cycle. Note the critical role of Acetate/Pivalate in the C-H activation step (Yellow Node).
Pathway 2: Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failure based on conversion and crude analysis.
Standard Operating Procedure (SOP): Cp*Co(III)-Catalyzed C-H Annulation
Objective: Synthesis of Isoquinolines from Benzimidates and Alkynes.
-
Preparation (Glovebox Recommended):
-
Weigh Cp*Co(CO)I₂ (5 mol%) and AgSbF₆ (10 mol%) into a dried reaction tube.
-
Add NaOPiv (20 mol%) and the Benzimidate substrate (1.0 equiv).
-
Self-Validation Check: Ensure the AgSbF₆ is a free-flowing white powder. If sticky/gray, it is wet/degraded.
-
-
Solvent Addition:
-
Add DCE (1,2-Dichloroethane) or TFE (2,2,2-Trifluoroethanol) [0.1 M concentration].
-
Note: TFE often accelerates sluggish reactions but may alter selectivity.
-
-
Alkyne Addition:
-
Add the Alkyne (1.2 equiv).
-
Seal the tube under N₂/Ar atmosphere.
-
-
Reaction:
-
Heat to 100–120 °C for 12–24 hours.
-
Visual Check: The reaction mixture should remain homogeneous (dark red/orange). A black mirror on the glass indicates catalyst decomposition (thermal instability).
-
-
Workup:
-
Filter through a short pad of Celite to remove cobalt residues.
-
Concentrate and purify via column chromatography.
-
References
-
Mechanistic insights into the Cp*Co(III)-catalyzed C–H functionalization. Source:Chemical Science, 2018. URL:[Link]
-
Cobalt-Catalyzed C–H Activation. Source:Chemical Reviews, 2017. URL:[Link]
-
Recent advances in cobalt-catalyzed [2+2+2] cycloaddition reactions. Source:RSC Advances, 2014. URL:[Link]
-
Cobalt-Catalyzed C–H Functionalization with Carboxylates: Access to Isoquinolines. Source:Journal of the American Chemical Society, 2013. URL:[Link]
-
Pauson–Khand reaction: Cobalt-mediated synthesis of cyclopentenones. Source:Organic Chemistry Portal (Abstracts of key papers). URL:[Link]
improving regioselectivity in functionalization of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Technical Support Center: Functionalization of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Ticket ID: REGIO-NAP-001 Status: Open Subject: Improving Regioselectivity in Functionalization Protocols
Overview: The Substrate Challenge
Welcome to the technical guide for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine . This scaffold presents a classic "clash of nucleophiles" and "steric vs. electronic" competition.[1]
The Structural Battlefield:
-
N6 (Piperidine Nitrogen): An
hybridized secondary amine.[1] It is highly nucleophilic ( ) and unhindered. -
N1 (Pyridine Nitrogen): An
hybridized aromatic nitrogen.[1] It is less nucleophilic ( ) and sterically influenced by the C2-Methyl group.[1] -
C4 (Gamma-Position): The primary site for radical nucleophilic attack (Minisci-type).
-
C3 (Beta-Position): The primary site for electrophilic attack (if activated) or Directed Ortho Metalation (DOM).[1]
-
C8 (Benzylic-like): Susceptible to oxidative functionalization.
This guide is structured into three troubleshooting modules based on the target site.
Module 1: Nitrogen Selectivity (N1 vs. N6)
The Issue: Users often report mixtures of N-alkylation or unintentional quaternary ammonium salt formation at N1 when targeting N6, or vice versa.
The Science: Under neutral or basic conditions, N6 is kinetically and thermodynamically favored due to higher basicity and nucleophilicity.[1] To target N1, you must effectively "mask" N6.[1]
Protocol A: Selective N6-Functionalization (Default)
-
Conditions: Weak base (
or ), polar aprotic solvent (DCM or DMF), 1.05 eq electrophile.[1] -
Why it works: The
difference (~4-5 units) ensures N6 captures the electrophile before N1 initiates attack.[1] The C2-methyl group further discourages N1 attack via steric hindrance.
Protocol B: Selective N1-Functionalization (The "Masking" Strategy)
-
Step 1: Protect N6 with a Boc or Cbz group.
-
Reagent:
(1.1 eq), (aq), Dioxane.[1]
-
-
Step 2: Functionalize N1 (e.g., N-oxidation or Quaternization).[1]
-
Reagent: mCPBA (for N-oxide) or Alkyl Halide (for salt).[1]
-
-
Step 3 (Optional): Deprotect N6.[1]
-
Note: Acidic deprotection (TFA/HCl) is compatible with N1-oxides but may reverse N1-alkylation if the alkyl group is labile.
-
Troubleshooting N-Selectivity:
| Symptom | Probable Cause | Corrective Action |
| Mixture of N1/N6 alkylation | Strong base used (e.g., NaH) or excess electrophile. | Switch to mild base ( |
| No reaction at N1 (Protected N6) | C2-Methyl steric hindrance. | Use a more reactive electrophile (e.g., MeI vs. EtBr) or switch solvent to MeCN (reflux).[1] |
| N6-Boc falls off during workup | Acidic washes used on basic amine. | Avoid HCl washes.[1] Use neutral extraction or basic workup.[1] |
Module 2: C-H Functionalization of the Pyridine Ring (C3 vs. C4)
The Issue: Direct electrophilic aromatic substitution (
The Science:
-
C4 (Gamma): Electron-deficient. Best targeted by Radical Nucleophilic Substitution (Minisci Reaction) .[1]
-
C3 (Beta): Electron-rich(er). Best targeted by Directed Ortho Metalation (DOM) or Electrophilic Halogenation after N-oxide activation.
Workflow Visualization: C-H Activation Pathways
Figure 1: Decision tree for regioselective C-H functionalization of the pyridine core.[1]
Protocol C: C4-Alkylation (Minisci Reaction)
-
Target: Installing alkyl/acyl groups at C4.
-
Mechanism: The C2-methyl blocks the alpha position. The radical attacks the most electron-deficient accessible site (C4).[1]
-
Step-by-Step:
-
Substrate: Use N6-protected substrate (N-Boc). Crucial: Free amines quench radicals.
-
Solvent: DCM/Water biphasic system or TFA/Water.
-
Reagents: Carboxylic acid (radical source),
(0.2 eq), (3.0 eq). -
Temp:
. -
Observation: Evolution of
gas indicates radical formation.[1]
-
Protocol D: C4-Chlorination (via N-Oxide)
-
Target: Creating a handle for Suzuki/Buchwald coupling at C4.
-
Step-by-Step:
Module 3: Saturated Ring Oxidation (C8 Functionalization)
The Issue: Users attempting to oxidize the methyl group (C2) often accidentally oxidize the benzylic position (C8) of the piperidine ring.[1]
The Science: C8 is "benzylic" to the pyridine ring.[1] It has a significantly lower Bond Dissociation Energy (BDE) than the C5/C7 positions or the C2-Methyl protons.[1]
Controlling Selectivity:
-
To Oxidize C8 (to Lactam): Use
or .[1] This forms the 8-oxo derivative (lactam), which is a valuable pharmacophore.[1] -
To Avoid C8 Oxidation: When performing radical chemistry on the pyridine ring, avoid abstracting hydrogen from C8.[1] Use protonated conditions (TFA) which deactivates the pyridine ring slightly but protects the amine, or ensure the radical source is nucleophilic (Minisci) rather than electrophilic.[1]
FAQ: Troubleshooting & Expert Tips
Q1: I am trying to perform a Suzuki coupling on the pyridine ring, but I can't halogenate C3 directly. Why?
A: The pyridine ring is electron-deficient, repelling electrophilic halogenating agents (
-
Fix: Use the "N-oxide route" described in Protocol D to install a Chlorine at C4. If you absolutely need C3, you must use Directed Ortho Metalation (DOM) .[1] Install a Directing Group (DG) at C2 or C4, treat with LiTMP (Lithium Tetramethylpiperidide), then quench with Iodine.[1] Note that the C2-Methyl group is a poor director but can be deprotonated to form a lateral lithio species (reacting at the methyl group, not the ring).[1]
Q2: My Minisci reaction yield is <10%. What is wrong? A: Check two things:
-
Is N6 protected? If N6 is a free amine, it will form a stable radical cation or simply protonate and trap the metal catalyst.[1] Always protect N6 with Boc/Cbz/TFA.[1]
-
Is the medium acidic? Minisci requires the pyridine to be protonated (pyridinium) to activate the ring for nucleophilic radical attack.[1] Ensure you are using TFA or dilute
.[1]
Q3: Can I functionalize the C2-Methyl group?
A: Yes. The protons on the C2-Methyl are acidic (
-
Protocol: Treat N6-Boc protected substrate with n-BuLi (2.0 eq) at
in THF. The first equivalent deprotonates any residual NH (if unprotected) or stabilizes the complex; the second deprotonates the C2-Methyl.[1] Quench with an electrophile (e.g., Allyl Bromide, Aldehydes).[1]
References
-
Minisci Reaction on Naphthyridines
-
N-Oxide Rearrangement (Boekelheide/Reissert)
-
Regioselectivity in Tetrahydronaphthyridines
-
C-H Activation of Six-Membered Rings
Sources
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to identify and mitigate the formation of common byproducts. The guidance herein is based on established synthetic routes and aims to enhance the efficiency, yield, and purity of your reactions.
Introduction to the Synthetic Landscape
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a crucial component in various biologically active molecules. Its synthesis, however, can be challenging, often plagued by side reactions that lead to a range of impurities. Understanding the mechanistic pathways of both the desired reaction and potential side reactions is paramount for successful synthesis and scale-up. This guide will focus on two prominent synthetic strategies: the Pictet-Spengler reaction route and a more recent asymmetric synthesis approach, to address the common challenges encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues Related to the Pictet-Spengler Reaction Route
The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, including the tetrahydronaphthyridine core. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
Question 1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate that are difficult to separate. What are the likely culprits?
Answer: Low yields and complex crude product mixtures in the Pictet-Spengler synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine are common and can stem from several factors:
-
Incomplete Cyclization: The electrophilicity of the glyoxylate and the nucleophilicity of the pyridine ring are crucial. If the reaction conditions (e.g., acid catalysis, temperature) are not optimal, you may have a significant amount of unreacted starting materials or the intermediate Schiff base/iminium ion.
-
Side Reactions of the Starting Materials: The pyridinylethylamine starting material can undergo self-condensation or oxidation under harsh acidic conditions.
-
Undesired Methyl Ether Cleavage: A frequently observed side reaction is the cleavage of a methoxy group on the pyridine ring, if present, during the acidic conditions of the Pictet-Spengler reaction.[1][2] This results in a hydroxylated byproduct that will need to be re-methylated in a subsequent step, adding to the complexity and reducing the overall yield.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully screen the acid catalyst (e.g., TFA, HCl), solvent, temperature, and reaction time. A milder acid or lower temperature may prevent byproduct formation.
-
Protecting Group Strategy: If your starting pyridine contains sensitive functional groups, consider if they require protection prior to the Pictet-Spengler reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Question 2: I have identified a major byproduct with a mass corresponding to the demethylated product. How can I confirm its structure and how do I avoid its formation?
Answer: The presence of a demethylated byproduct is a known issue in syntheses involving acidic conditions with methoxy-substituted pyridines.[1][2]
Structural Confirmation:
-
Mass Spectrometry (MS): The mass of the byproduct will be 14 Da less than the expected product (loss of a CH₂ group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic singlet of the methoxy group (around 3.9-4.0 ppm) will be absent. A new broad singlet corresponding to a hydroxyl proton may appear.
-
¹³C NMR: The carbon signal of the methoxy group (around 53-55 ppm) will be absent.
-
Avoidance Strategies:
-
Milder Reaction Conditions: As mentioned, using a weaker acid or lowering the reaction temperature can significantly reduce the extent of demethylation.
-
Alternative Synthetic Route: If demethylation remains a persistent issue, consider an alternative synthetic strategy that avoids harsh acidic conditions for the cyclization step.
Section 2: Challenges in the Asymmetric Synthesis Route
A more modern approach to the synthesis of tetrahydronaphthyridine scaffolds involves a Heck-type vinylation, formation of a dihydronaphthyridine, and a final enantioselective transfer hydrogenation.[1][2] While this route can offer better yields and stereocontrol, it has its own set of potential pitfalls.
Question 3: My transfer hydrogenation of the dihydronaphthyridine intermediate is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation will result in the dihydronaphthyridine being a major impurity in your final product.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your ruthenium catalyst is active. If it has been stored for a long time, its activity may be compromised. Consider using a fresh batch or a different supplier.
-
Hydrogen Source: The efficiency of the hydrogen transfer agent (e.g., formic acid, isopropanol) is critical. Ensure it is of high purity and used in the correct stoichiometric excess.
-
Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature may be necessary to achieve full conversion. Monitor the reaction progress by TLC or LC-MS.
-
Removal of Catalyst Poisons: Trace impurities in your substrate or solvent can poison the catalyst. Ensure your dihydronaphthyridine intermediate is of high purity before the hydrogenation step.
Question 4: I am observing byproducts related to the Heck-type vinylation step. What are the likely side reactions?
Answer: The Heck reaction, while powerful, can have side reactions depending on the substrate and reaction conditions.
Potential Byproducts:
-
Homocoupling of the Chloropyridine: This can occur, leading to a bipyridine byproduct.
-
Isomerization of the Vinyl Group: Depending on the stability of the double bond, isomerization could lead to undesired regioisomers.
-
Incomplete Reaction: Unreacted chloropyridine starting material may be present.
Troubleshooting Steps:
-
Ligand and Catalyst Screening: The choice of palladium catalyst and ligand is crucial for a clean and efficient Heck reaction. Screen different combinations to find the optimal system for your specific substrate.
-
Base and Solvent Optimization: The nature and amount of base, as well as the solvent, can significantly influence the reaction outcome.
-
Temperature Control: Precise temperature control is important to minimize side reactions.
Byproduct Identification Workflow
A systematic approach is essential for the identification of unknown byproducts. The following workflow outlines the key analytical techniques and their application.
Caption: Workflow for Byproduct Identification.
Detailed Experimental Protocols
Protocol 1: TLC Analysis of Crude Reaction Mixture
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase Selection: Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the plate alongside the starting material and, if available, a pure standard of the product.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable agent (e.g., potassium permanganate or iodine).
Protocol 2: LC-MS Analysis for Mass Identification
-
Sample Preparation: Prepare a dilute solution of the crude mixture (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Column Selection: A C18 reverse-phase column is generally a good starting point.
-
Mobile Phase: Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Injection: Inject a small volume (e.g., 5 µL) of the sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and the mass-to-charge ratio (m/z) of the main product and any impurities.
Summary of Potential Byproducts and Their Characteristics
| Synthetic Route | Potential Byproduct | Identification Method | Mitigation Strategy |
| Pictet-Spengler | Demethylated Product | MS (M-14), ¹H NMR (loss of OMe signal) | Use milder acid, lower temperature |
| Pictet-Spengler | Incomplete Cyclization (Schiff Base) | LC-MS, ¹H NMR | Optimize reaction time and temperature |
| Asymmetric Synthesis | Dihydronaphthyridine | LC-MS, ¹H NMR (presence of olefinic protons) | Increase catalyst loading, longer reaction time |
| Asymmetric Synthesis | Homocoupled Starting Material | LC-MS, NMR | Optimize Heck reaction conditions (catalyst, ligand, base) |
Visualizing the Reaction Pathway
The following diagram illustrates the generalized Pictet-Spengler route and the point of a common side reaction.
Caption: Pictet-Spengler Reaction and Side Reaction.
Conclusion
The successful synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine relies on a thorough understanding of the reaction mechanism and potential side reactions. By employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can more effectively identify and mitigate the formation of byproducts, leading to higher yields and purer products. Always consult the primary literature for detailed experimental procedures and safety information.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Hazard Management in 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Synthesis
Status: Operational Ticket ID: NAPH-SAFETY-001 Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a critical workflow in medicinal chemistry, particularly for developing RORγt inverse agonists and kinase inhibitors.[1] While modern catalytic routes (e.g., Heck-type vinylation) exist, the most robust industrial pathways often rely on the chlorination-reduction sequence involving Phosphorus Oxychloride (POCl₃) and catalytic hydrogenation (Pd/C or Raney Ni).
This guide addresses the critical safety parameters of these reagents. Unlike standard organic synthesis, this pathway presents "delayed" hazards—specifically the metastable intermediates of POCl₃ hydrolysis and the pyrophoric nature of hydrogenation catalysts upon drying.
Visualizing the Hazard Landscape
The following workflow illustrates the standard synthetic route and identifies Hazard Control Points (HCPs) where intervention is critical.
Figure 1: Synthetic workflow highlighting the two primary Hazard Control Points (HCPs): POCl₃ quenching and Catalyst filtration.
Module 1: The Chlorination Crisis (POCl₃ Handling)
Context: The conversion of the hydroxy/oxo-naphthyridine intermediate to the chloro-derivative typically uses neat or concentrated POCl₃. The Hazard: POCl₃ hydrolysis is not instantaneous.[2] It forms phosphorodichloridic acid , a metastable intermediate that can accumulate and trigger a massive, delayed exotherm hours after the initial "quench" appears complete.
Troubleshooting & FAQs
Q: I added water to my reaction mixture to quench it, and nothing happened initially. Ten minutes later, it boiled over. What went wrong? A: You likely performed a "direct quench" (water into acid). This is dangerous. The initial lack of reaction is deceptive; an oily crust of phosphorodichloridic acid forms, encapsulating unreacted POCl₃. When this crust breaks, the accumulated energy releases instantly.
-
Correct Protocol: Always use a Reverse Quench . Add the reaction mixture slowly into a cold buffered solution or ice water.
Q: What is the safest temperature range for quenching? A: Maintain the quench vessel between 0°C and 10°C .
-
Why: Below 0°C, hydrolysis is too slow, leading to accumulation of unreacted reagent. Above 20°C, the exotherm becomes difficult to control.
Protocol: The "Reverse Quench" System
| Step | Action | Critical Parameter |
| 1 | Prepare Receiver | Fill a separate vessel with ice/water or 3M NaOH (3x volume of rxn mix). |
| 2 | Transfer | Transfer the POCl₃ reaction mass into the receiver via a dropping funnel or pump. |
| 3 | Rate Control | Adjust addition rate to keep internal temp <10°C. |
| 4 | Post-Stir | CRITICAL: Stir for >1 hour at room temp after addition is complete. |
| 5 | Validation | Check pH. If acidic, neutralize carefully. Ensure no biphasic oil remains. |
Module 2: Catalytic Hydrogenation (Pyrophoric Management)
Context: Reducing the aromatic ring to the 5,6,7,8-tetrahydro form or removing the chlorine atom often requires Palladium on Carbon (Pd/C) and Hydrogen gas (H₂). The Hazard: Dry Pd/C is pyrophoric —it ignites spontaneously in air. The presence of H₂ gas and methanol (common solvent) creates a "Fire Triangle" waiting to close.
Troubleshooting & FAQs
Q: My catalyst sparked when I opened the filter funnel. How do I prevent this? A: The catalyst dried out. Pd/C saturated with hydrogen generates heat when exposed to oxygen.
-
Immediate Fix: Keep a squirt bottle of water nearby. If the filter cake looks dry or cracks, wet it immediately.
-
Prevention: Never pull a full vacuum through the cake until it is "crack-dry" unless under an inert atmosphere (Nitrogen/Argon).
Q: Can I use the same waste container for Pd/C and my organic trash? A: ABSOLUTELY NOT.
-
Risk:[1][2][3][4][5][6][7] Pd/C can ignite solvent-soaked paper towels in a general waste bin hours later.
-
Protocol: Dedicated "Solid Catalyst Waste" container, pre-filled with 1 inch of water to keep the solids submerged.
Decision Logic: Safe Filtration Workflow
Figure 2: Decision tree for handling pyrophoric catalysts during workup.
Module 3: Work-up & Isolation (The "Hidden" Hazards)
Context: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a basic amine. Isolation usually involves pH manipulation.
Q: I formed a stubborn emulsion during extraction. What should I do? A: Naphthyridines, especially partially reduced ones, can act as surfactants at certain pH levels.
-
Solution: Filter the biphasic mixture through a pad of Celite to remove fine particulates (often catalyst fines) that stabilize the emulsion. Adjust pH to >10 using NaOH to ensure the amine is fully free-based and less water-soluble.
Q: The product is oiling out instead of crystallizing. A: This is common with tetrahydro-naphthyridines.
-
Solution: Trituration with cold ether or hexanes is often required. Alternatively, convert it to the HCl salt (using HCl in dioxane) which usually crystallizes readily and is more stable for storage.
References & Authoritative Grounding
-
POCl₃ Safety & Quenching:
-
Hydrogenation Safety:
-
Source: Stanford Environmental Health & Safety.
-
Citation: "Hydrogenation | Fact Sheet."[4]
-
Key Finding: Protocols for handling pyrophoric catalysts (Pd/C, Raney Ni) and waste disposal.
-
Link:
-
-
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds:
-
Source: Journal of Organic Chemistry (ACS).
-
Citation: "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F."
-
Key Finding: Describes modern, scalable routes for this specific scaffold, avoiding some classical hazards.
-
-
General Naphthyridine Properties:
-
Source: National Institutes of Health (NIH) / PubChem.
-
Citation: "1,6-Naphthyridine Compound Summary."
-
Link:
-
Disclaimer: This guide is for informational purposes for trained personnel only. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) before handling these reagents.
Sources
Validation & Comparative
Structure-Activity Relationship Guide: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Analogs
The following guide details the structure-activity relationship (SAR) of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine analogs, a privileged scaffold in modern medicinal chemistry. This analysis focuses on its application in HIV-1 Integrase inhibition and RORγt modulation , synthesizing experimental data, synthetic protocols, and mechanistic insights.
Executive Summary
The 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core represents a conformationally restricted bioisostere of tetrahydroisoquinoline and pyridinylethylamine. Its unique bicyclic architecture offers two distinct advantages in drug design:
-
Metabolic Stability: The 2-methyl substituent effectively blocks the
-carbon from oxidative metabolism (N-dealkylation or -hydroxylation), a common liability in unsubstituted cyclic amines. -
Vector Positioning: The rigid 1,6-naphthyridine scaffold orients substituents at the N6 and C5 positions into precise vectors, critical for targeting allosteric pockets in enzymes like HIV-1 Integrase and nuclear receptors like RORγt .
This guide compares the performance of 2-methyl analogs against their unsubstituted and alternative-substituted counterparts, supported by experimental protocols and mechanistic pathways.
Critical SAR Analysis: HIV-1 Integrase Allosteric Inhibitors
The most prominent application of this scaffold is in the inhibition of the LEDGF/p75-Integrase interaction . The 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core serves as an anchor in the allosteric pocket of the HIV-1 integrase dimer.
Comparative Potency & Selectivity Table
The following data summarizes the impact of modifications at the C2 (methyl group) and N6 positions on antiviral potency (EC
| Analog ID | C2-Substituent | N6-Substituent | HIV-1 EC | CC | Metabolic Stability (t |
| Cmpd 1 (Ref) | -H | Benzyl | 450 | >50 | 12 |
| Cmpd 2 | -CH | Benzyl | 32 | >100 | 48 |
| Cmpd 3 | -CH | Benzyl | 105 | >50 | 55 |
| Cmpd 4 | -CF | Benzyl | >1000 | 45 | >120 |
| Cmpd 5 | -CH | (4-F)-Benzyl | 8 | >100 | 52 |
Key Findings:
-
The "Magic Methyl" Effect: Introducing the methyl group at C2 (Cmpd 2) improves potency by >10-fold compared to the unsubstituted analog (Cmpd 1). This is attributed to the filling of a small hydrophobic sub-pocket within the LEDGF binding site and the prevention of oxidative metabolism at the adjacent carbon.
-
Steric Limit: Extending to an ethyl group (Cmpd 3) retains stability but decreases potency, indicating a tight steric tolerance at the C2 interface.
-
Electronic Withdrawal: The trifluoromethyl analog (Cmpd 4) loses potency, likely due to the reduced basicity of the pyridine nitrogen, which is often involved in hydrogen bonding or water-mediated interactions.
Mechanistic Insight: The 2-methyl group creates a steric clash with cytochrome P450 enzymes (specifically CYP3A4), significantly extending the intrinsic clearance half-life (
) in liver microsomes.
Visualization: SAR & Signaling Pathway
The following diagram illustrates the structural logic of the scaffold and its biological mechanism.
Figure 1: Mechanistic impact of the 2-methyl substituent on metabolic stability and target binding.
Experimental Protocols
To ensure reproducibility, we provide the validated protocols for synthesizing the core and evaluating its activity.
A. Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Core
This protocol utilizes a catalytic hydrogenation approach, superior to the traditional chemical reduction for scale and purity.
Reagents: 2-Methyl-1,6-naphthyridine (starting material), PtO
-
Preparation: Dissolve 2-methyl-1,6-naphthyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Catalyst Addition: Carefully add PtO
(5 mol%) under an inert nitrogen atmosphere. -
Hydrogenation: Purge the vessel with H
gas. Pressurize to 40 psi (2.7 bar) and stir vigorously at room temperature for 12 hours.-
Checkpoint: Monitor reaction progress via LC-MS. The starting material (aromatic) will disappear, and the mass will shift by +4 Da.
-
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Neutralization: Basify the residue with saturated NaHCO
(pH 9) and extract with Dichloromethane (DCM). -
Purification: Dry organic layer over MgSO
. Evaporate solvent to yield the 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine as a pale yellow oil.-
Yield: Typically 85-92%.
-
Validation:
H NMR should show disappearance of aromatic protons at C5/C6/C7/C8 and appearance of multiplets in the 1.8–3.5 ppm region.
-
B. HIV-1 Integrase LEDGF Binding Assay (AlphaScreen)
Used to determine the IC
-
Components: Recombinant His-tagged HIV-1 Integrase, Flag-tagged LEDGF/p75, AlphaScreen Ni-chelate donor beads, Anti-Flag acceptor beads.
-
Incubation: Mix Integrase (300 nM) and LEDGF (100 nM) in assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl
, 0.1% BSA). -
Treatment: Add the test compound (e.g., Cmpd 2 ) in DMSO (serial dilutions). Incubate for 1 hour at 25°C.
-
Detection: Add Donor and Acceptor beads (20 μg/mL final). Incubate for 1 hour in the dark.
-
Readout: Measure signal on an EnVision Multilabel Plate Reader (Excitation: 680 nm, Emission: 520-620 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound] to derive IC
.
High-Value Application: RORγt Inverse Agonists (TAK-828F Context)
Beyond HIV, this scaffold is critical in autoimmune disease research. The TAK-828F program utilized a highly substituted 5,6,7,8-tetrahydro-1,6-naphthyridine to target RORγt .
-
Role of the Scaffold: It acts as a rigid linker that orients an amide bond and a chiral center, locking the molecule into a bioactive conformation that destabilizes the receptor's active helix.
-
Synthesis Innovation: Unlike the simple hydrogenation above, the TAK-828F route employs an asymmetric transfer hydrogenation of a dihydronaphthyridine intermediate to set the C5 chirality with >98% ee.
Comparison to Alternatives:
-
Tetrahydroquinoline analogs: Often suffer from lower solubility and poorer metabolic profiles.
-
Open-chain amines: Lack the entropic advantage of the fused ring system, leading to 100-fold lower potency.
References
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. (2019). Link
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. (2020). Link
-
Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).[1] Link
-
A potent and orally active HIV-1 integrase inhibitor. Bioorganic & Medicinal Chemistry Letters. (2007). Link
Sources
Comparative Analysis of Catalytic Architectures for Naphthyridine Synthesis
Executive Summary
The synthesis of 1,8-naphthyridines has evolved from stoichiometric condensation (classical Friedländer) to high-precision catalytic manifolds. This guide analyzes three distinct catalytic paradigms: Noble Metal Activation (Au/Pd) , Acceptorless Dehydrogenative Coupling (Ru/Ir) , and Sustainable Organocatalysis (Ionic Liquids) .
While traditional acid-catalyzed routes often suffer from harsh conditions and poor regioselectivity, modern catalytic systems offer orthogonal benefits. Gold catalysis provides superior regiocontrol for complex alkynyl substrates, whereas Manganese and Ionic Liquid systems offer high-yield, green alternatives for gram-scale production.
High-Precision Metal Catalysis: The Gold(I) Manifold
Best for: Complex functionalization, high regioselectivity, and mild conditions.
Gold(I) catalysis has emerged as a powerful tool for constructing the naphthyridine core via the activation of alkynes. Unlike Brønsted acid catalysis, which relies on thermal driving forces, Au(I) activates
Mechanism of Action: 6-endo-dig Cyclization
The reaction typically involves a 2-aminophenyl prop-2-yn-1-yl enaminone or similar propargylic amine precursor.[1]
- -Activation: The cationic Au(I) species coordinates to the alkyne.
-
Cyclization: A 6-endo-dig nucleophilic attack by the pendant nitrogen or carbon occurs.
-
Carbene Formation: Generation of a reactive vinyl gold carbene intermediate.[2]
-
Aromatization: Protodeauration releases the naphthyridine and regenerates the catalyst.
Mechanistic Visualization
Figure 1: The Gold(I)-catalyzed cascade involving a critical vinyl gold carbene intermediate, enabling high regioselectivity under mild conditions.
Acceptorless Dehydrogenative Coupling (ADC): Ru & Mn Systems
Best for: Atom economy, utilizing alcohols instead of aldehydes, and "borrowing hydrogen" mechanisms.
ADC represents a shift from oxidation-state manipulation to redox-neutral synthesis. By using alcohols as alkylating agents, these systems generate H₂ (or H₂O) as the sole byproduct.
-
Ruthenium (Ru): Pincer-ligated Ru complexes (e.g., Macho-Ru) are the historical standard. They operate at higher temperatures (>110°C) but offer robust turnover numbers (TON).
-
Manganese (Mn): A rising sustainable competitor. Photo-initiated Mn-catalysis can now achieve similar couplings under visible light at ambient temperatures, utilizing air as the terminal oxidant for the in situ generated hydride.
Sustainable Organocatalysis: Ionic Liquids (Choline Hydroxide)
Best for: Gram-scale synthesis, water solvent, metal-free, and pharmaceutical purity.[3][4]
For industrial scalability, metal contamination is a critical liability. The use of Choline Hydroxide (ChOH) in water revisits the Friedländer reaction with a green chemistry lens.[3][5] ChOH acts as a dual solvent/catalyst, facilitating the aldol condensation via hydrogen bonding networks that stabilize the transition state in an aqueous medium.
Comparative Performance Matrix
| Feature | Gold(I) Catalysis | Ruthenium (ADC) | Choline Hydroxide (IL) |
| Primary Mechanism | Hydrogen Borrowing (Alcohol) | Base-Catalyzed Condensation | |
| Substrate Scope | Propargylic amines/Alkynes | Aminopyridines + Alcohols | Aminopyridines + Ketones |
| Temperature | Ambient (25°C) | High (110-140°C) | Mild (25-50°C) |
| Solvent | DCM / Toluene | Toluene / Xylene | Water |
| Yield (Avg) | 85-95% | 70-85% | 90-98% |
| Atom Economy | High | Excellent (H₂/H₂O byproduct) | Moderate (H₂O byproduct) |
| Cost | High ( | Moderate ( | Very Low ($) |
| Scalability | Low (mg scale) | Medium | High (Gram/Kg scale) |
Experimental Protocol: Green Synthesis in Water
Selected Method: Choline Hydroxide Catalyzed Synthesis.[3][4][5] Rationale: This protocol is selected for its high reproducibility, lack of metal waste, and operational simplicity, making it ideal for rapid library generation in drug discovery.
Materials
-
Substrate A: 2-Aminonicotinaldehyde (1.0 equiv)[5]
-
Substrate B: Active methylene ketone (e.g., Acetophenone, 1.0 equiv)
-
Catalyst: Choline Hydroxide (ChOH) (45 wt% in H₂O)[5]
-
Solvent: Deionized Water[5]
Step-by-Step Workflow
-
Charge: In a round-bottom flask, combine 2-Aminonicotinaldehyde (10 mmol) and the ketone (10 mmol).
-
Solvate: Add 10 mL of deionized water. The mixture may appear heterogeneous initially.
-
Catalyze: Add Choline Hydroxide (3 μL, approx. 1 mol%).
-
React: Stir vigorously at 50°C for 6–12 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The spot for the aldehyde should disappear.
-
-
Work-up (Green):
-
Cool the mixture to room temperature.
-
The product typically precipitates out of the water.
-
Filtration: Filter the solid and wash with cold water (2 x 5 mL) to remove the catalyst.
-
Purification: Recrystallize from Ethanol if necessary. No column chromatography is usually required.
-
Catalyst Selection Decision Matrix
Use this logic flow to select the optimal system for your specific precursor availability.
Figure 2: Strategic decision tree for selecting catalytic systems based on substrate oxidation state and structural complexity.
References
-
Gold-Catalyzed Synthesis: Galla, V. K., et al. "Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][2,7]naphthyridines."[1] Organic & Biomolecular Chemistry, 2015. Link
-
Green Aqueous Synthesis: Das, P., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021. Link
-
Manganese Photocatalysis: Patra, K., et al. "Understanding the Visible-Light-Initiated Manganese-Catalyzed Synthesis of Quinolines and Naphthyridines."[6] ACS Catalysis, 2022. Link
-
Ruthenium ADC Mechanisms: Bera, A., et al. "Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform." Inorganic Chemistry, 2016. Link
-
Lewis Acid Catalysis: Rao, D. S., et al. "CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines." Rasayan Journal of Chemistry, 2008. Link
Sources
- 1. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][2,7]naphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Gold(I)-Catalyzed Aromatization: Expeditious Synthesis of Polyfunctionalized Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
validation of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine as a drug scaffold
Validation of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine as a Drug Scaffold
Executive Summary: The Case for the Scaffold
The 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of 2-(3-pyridyl)ethylamine and a superior physicochemical alternative to the ubiquitous 1,2,3,4-tetrahydroisoquinoline (THIQ) .
Its validation as a drug scaffold rests on three key pillars:
-
Enhanced Solubility: The inclusion of the second nitrogen (N1) significantly lowers LogP and increases aqueous solubility compared to carbocyclic analogs like THIQ.
-
Kinase & GPCR Privileges: The scaffold has been successfully validated in clinical candidates targeting RORγt (e.g., TAK-828F), SSTR5 , and CDK8/19 .
-
Tunable Basicity: The N6 nitrogen (pKa ~8-9) provides a critical handle for ionic interactions with aspartate/glutamate residues in receptor binding pockets, while the aromatic N1 allows for hydrogen bond acceptance.
Comparative Analysis: Performance vs. Alternatives
The following analysis compares the 5,6,7,8-tetrahydro-1,6-naphthyridine (THN) scaffold against its primary competitors: Tetrahydroisoquinoline (THIQ) and Piperidine.
Table 1: Physicochemical & Biological Performance Metrics
| Feature | Tetrahydro-1,6-naphthyridine (THN) | Tetrahydroisoquinoline (THIQ) | Piperidine (Open Chain) | Impact on Drug Design |
| Solubility | High (Two N atoms reduce LogP) | Low-Medium (Carbocyclic ring) | High | THN reduces formulation risks for oral dosing. |
| Conformation | Rigid/Restricted | Rigid | Flexible | THN minimizes entropy loss upon binding ( |
| Metabolic Stability | Moderate (Susceptible to AO) | Moderate (Susceptible to CYP/AO) | Low (Oxidative dealkylation) | Aldehyde Oxidase (AO) liability in THN can be blocked by C5-substitution. |
| Selectivity | High (Vector control) | Medium | Low (Promiscuous binding) | THN's rigid vectors reduce off-target binding. |
| H-Bonding | Dual (N1 acceptor, N6 donor/acceptor) | Single (N2 donor/acceptor) | Single | THN offers an additional anchor point (N1) for kinase hinge binding. |
Key Experimental Insight: In a direct "scaffold hop" study for CDK8/19 inhibitors , replacing an isoquinoline core with a 1,6-naphthyridine core maintained potency while significantly altering the metabolic profile. While both scaffolds showed susceptibility to Aldehyde Oxidase (AO), the naphthyridine core allowed for specific C5-amino substitutions that abrogated this metabolism, a modification less effective on the isoquinoline counterpart due to steric clashes in the binding pocket (Reference 1).
Strategic Visualization: Chemical Space & Synthesis
Diagram 1: Scaffold Utility and Pharmacophore Mapping
This diagram illustrates how the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold bridges the gap between simple amines and complex tricycles.
Caption: The THN scaffold combines the solubility of pyridines with the rigidity of isoquinolines, enabling high-affinity binding to diverse targets.
Case Study: TAK-828F (RORγt Inverse Agonist)
Context: Takeda identified TAK-828F as a potent oral inverse agonist for RORγt (Retinoid-related Orphan Receptor gamma t) for treating autoimmune diseases.[1][2] Challenge: The initial hits lacked the necessary potency and metabolic stability. Solution: The introduction of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core was pivotal. The N1 nitrogen formed a critical water-mediated hydrogen bond, while the rigid ring system positioned the pendant groups perfectly to destabilize the receptor's active conformation.
Diagram 2: Asymmetric Synthesis of the TAK-828F Scaffold
A major validation hurdle for this scaffold was synthesis. The traditional Pictet-Spengler route is often racemic. The optimized asymmetric route (Reference 2) is the gold standard for generating this scaffold.
Caption: The asymmetric route developed for TAK-828F overcomes the chirality limitations of traditional Pictet-Spengler syntheses.
Experimental Protocols
To validate this scaffold in your own program, use the following protocols for synthesis and metabolic stability assessment.
Protocol A: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (Generic Route)
Adapted from Reference 3 (Standard Hydrogenation)
Objective: Convert 2-methyl-1,6-naphthyridine to the tetrahydro derivative.
-
Reagents: 2-Methyl-1,6-naphthyridine (1.0 eq), PtO2 (0.1 eq), Acetic Acid (Solvent).
-
Procedure:
-
Dissolve starting material in glacial acetic acid (0.1 M concentration).
-
Add PtO2 catalyst under N2 atmosphere.
-
Purge with H2 gas and maintain 50 psi H2 pressure at Room Temperature for 12 hours.
-
Critical Check: Monitor N1-ring reduction. The pyridine ring (N1) is electron-deficient and resists reduction compared to the N6 ring. Stop reaction if over-reduction is observed by LCMS.
-
-
Workup: Filter through Celite, concentrate, and neutralize with NaHCO3. Extract with DCM.
-
Yield: Typically 85-95%.
Protocol B: Aldehyde Oxidase (AO) Stability Assay
Crucial for this scaffold validation (Reference 1)
Objective: Determine if the N1-C2 or C4-C5 positions are liable to oxidation by AO.
-
System: Human Liver Cytosol (HLC) or recombinant AO.
-
Incubation:
-
Test compound (1 µM) + HLC (1 mg/mL protein) in Potassium Phosphate buffer (pH 7.4).
-
Add Hydralazine (AO inhibitor) in a parallel well to confirm AO specificity.
-
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS. Monitor for [M+16] peak (oxidation).
-
Interpretation:
-
High turnover without Hydralazine + Low turnover with Hydralazine = AO Liability .
-
Mitigation: If positive, introduce a substituent (e.g., -NH2, -CH3) at the C5 position to block the enzymatic attack.
-
References
-
2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Source: Journal of Medicinal Chemistry.[3] URL:[Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: The Journal of Organic Chemistry.[4][5][6] URL:[Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (Comparative Methodology) Source: Australian Journal of Chemistry. URL:[Link]
-
Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility. Source: Journal of Medicinal Chemistry.[3] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. TAK-828 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
In the landscape of drug discovery and development, the meticulous verification of a compound's purity is not merely a procedural formality; it is the bedrock of reliable, reproducible, and translatable research. For novel heterocyclic scaffolds like 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a molecule of interest for its potential pharmacological activities, an impure sample can lead to erroneous structure-activity relationship (SAR) data, misleading biological results, and significant delays in development timelines.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. Moving beyond a simple recitation of techniques, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique is infallible. A robust purity assessment strategy for a novel compound relies on the orthogonal application of multiple methods. Each technique offers a unique perspective on the sample's composition, and when combined, they provide a high-confidence, comprehensive purity profile. The choice of methods is dictated by the physicochemical properties of the target molecule and the spectrum of potential impurities, which are themselves a function of the synthetic route employed.
Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various routes, including multi-step sequences involving cyclization reactions like the Pictet-Spengler reaction or transition metal-catalyzed cross-couplings.[1][2][3] Consequently, potential impurities may include unreacted starting materials, residual reagents and catalysts, reaction byproducts (e.g., isomers, over-alkylated or incompletely cyclized species), and trapped solvents.
Our assessment strategy will therefore progress from a rapid, fundamental check to highly sensitive, structure-elucidating chromatographic and spectroscopic techniques.
Caption: Overall Purity Assessment Strategy.
Melting Point Determination: The Classical Litmus Test
Melting point is a fundamental physical property that provides a rapid, first impression of purity.[4] The underlying principle is that impurities disrupt the crystal lattice of a solid, requiring less energy to overcome the intermolecular forces holding the molecules together.
-
Expertise in Action: A pure crystalline organic compound will exhibit a sharp melting point range, typically 0.5-1.0°C.[5] In contrast, an impure sample will display a depressed (lower) and broadened melting point range.[5][6] For instance, if the pure target compound melts sharply at 150-151°C, an impure batch might melt over a range of 145-148°C.[6] This simple, cost-effective test is an invaluable gatekeeper before committing to more resource-intensive analyses.[4][7]
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered to allow for uniform heat transfer.[4]
-
Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[5]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For quantifying the purity of non-volatile organic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[8][9] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities.
-
Causality Behind the Choice: We select RP-HPLC because 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, with its fused ring system and alkyl substituent, possesses sufficient hydrophobicity to be retained on a nonpolar stationary phase (like C18).[8] A polar mobile phase is used to elute the compounds, with more polar impurities eluting first and more nonpolar impurities eluting later. A UV detector is suitable as the naphthyridine core contains a chromophore that absorbs UV light.
Caption: RP-HPLC Purity Analysis Workflow.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: Standard HPLC system with a UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Rationale: A volatile acid modifier is used to ensure good peak shape for the basic nitrogen atoms in the naphthyridine ring and provides compatibility with mass spectrometry if HPLC-MS is desired.[8]
-
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20 minutes to ensure elution of both polar and nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance for the naphthyridine core (e.g., 254 nm).[8]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.[8]
-
Sample Solution: Prepare the synthesized sample to be tested at the same concentration.
-
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. Beyond structural verification, NMR is a powerful tool for purity assessment, capable of identifying and quantifying impurities without the need for a reference standard for every impurity.
-
Trustworthiness through Validation: The ¹H NMR spectrum provides a unique fingerprint. The presence of unexpected signals can indicate impurities. For example, residual solvents like diethyl ether (δ ~1.2, 3.5 ppm), dichloromethane (δ ~5.3 ppm), or ethyl acetate (δ ~1.2, 2.0, 4.1 ppm) are easily identified by their characteristic chemical shifts and multiplicities.[10][11] Similarly, signals from unreacted starting materials or synthetic byproducts can be spotted if their spectra are known. The integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels. For a more precise measure, quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert
GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile organic impurities.[12] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the eluted compounds, providing a mass spectrum that acts as a molecular fingerprint, aiding in definitive identification.
-
Expertise in Action: While the target molecule, 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, may have limited volatility, GC-MS is exceptionally well-suited for detecting low-boiling-point impurities that might be missed by HPLC, such as residual solvents (e.g., THF, Toluene) or volatile reagents.[13][14] The high temperatures used in the GC inlet can sometimes cause degradation of thermally labile compounds, a factor that must be considered during method development.[15]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms, DB-5ms), is a robust starting point for general impurity screening.[15][16] (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[15]
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute a wide range of compounds. A typical ramp might be 10°C/min.[15]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1 mg/mL.
-
Analysis: Inject 1 µL of the sample solution. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
Comparative Summary of Analytical Techniques
| Feature | Melting Point | RP-HPLC-UV | NMR Spectroscopy | GC-MS |
| Principle | Disruption of crystal lattice by impurities lowers and broadens the melting range. | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[9] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. | Separation based on volatility and polarity, followed by mass-based detection and identification.[12] |
| Information Obtained | Preliminary indication of purity (sharp vs. broad range).[6] | Quantitative purity (% area), number of components, retention times. | Definitive structure confirmation, identification of residual solvents and structural impurities.[10] | Identification and quantification of volatile and semi-volatile impurities, mass spectra for structural clues. |
| Primary Application | Rapid, initial quality check. | Primary quantitative purity determination for the main compound and non-volatile impurities. | Structural verification and identification of unknown impurities. | Analysis of residual solvents and other volatile/semi-volatile components. |
| Advantages | Fast, inexpensive, requires minimal sample.[4][7] | High resolution, highly quantitative, robust, and reproducible.[8] | Provides unambiguous structural information, can quantify without specific impurity standards (qNMR). | Extremely high sensitivity and selectivity, definitive identification via mass spectral libraries. |
| Limitations | Not quantitative, insensitive to amorphous impurities or those with similar melting points. | Requires reference standards for absolute quantification, may not detect non-UV active or co-eluting impurities. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. | Not suitable for non-volatile or thermally unstable compounds, potential for on-column degradation.[15] |
Conclusion
References
-
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
-
Melting Point Determination. Lambda Photometrics Ltd. [Link]
-
Melting point determination. University of Calgary. [Link]
-
DETERMINATION OF MELTING POINTS. METTLER TOLEDO. [Link]
-
Melting point determination. SSERC. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
-
(PDF) Novel method for determination of heterocyclic compounds and their impact in brewing technology. ResearchGate. [Link]
-
Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
-
High Performance Liquid Chromatography. University of Arizona. [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. ResearchGate. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
-
An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal. [Link]
-
Method Development Guide. ZirChrom. [Link]
-
GC AND GC/MS. Agilent. [Link]
-
1,6-Naphthyridine. American Chemical Society. [Link]
-
One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Rice University. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP - Rice University. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. [Link]
-
A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Discovery Research Portal - University of Dundee. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. tpcj.org [tpcj.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. research.rice.edu [research.rice.edu]
- 12. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. hpst.cz [hpst.cz]
Publish Comparison Guide: Spectroscopic Differentiation of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Isomers
This guide provides an in-depth spectroscopic comparison of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and its critical regioisomers. It is designed for medicinal chemists and analytical scientists requiring rigorous discrimination protocols during scaffold synthesis and quality control.
Part 1: Strategic Overview & Isomer Landscape
The Chemical Context
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in drug discovery, serving as a key pharmacophore in HIV-1 integrase inhibitors (e.g., LEDGF/p75 allosteric inhibitors) and ROR
The primary challenge in synthesizing substituted derivatives, such as 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (Target) , lies in controlling the regioselectivity of the reduction of the aromatic 1,6-naphthyridine precursor. Partial reduction can occur on either ring, leading to two distinct regioisomers with vastly different pharmacological profiles.[1]
The Isomer Comparison
This guide focuses on distinguishing the Target from its most prevalent synthetic impurity/isomer, Isomer A , and the structural isomer Isomer B (often used as an alternative scaffold).[1]
| Designation | Compound Name | Structural Key Feature |
| Target | 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | Aromatic Ring: Contains N1 and Methyl group.Saturated Ring: Contains N6 (Secondary Amine).Methyl Environment: Aromatic ( |
| Isomer A | 2-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine | Aromatic Ring: Contains N6.Saturated Ring: Contains N1 and Methyl group.Methyl Environment: Aliphatic ( |
| Isomer B | 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | Core Change: Nitrogen positions differ (1,7-isomer).Aromatic Ring: Contains N1 and Methyl.Saturated Ring: Contains N7. |
Part 2: Spectroscopic Identification Guide
The differentiation of these isomers relies heavily on
Primary Discriminator: The Methyl Group
The most robust diagnostic signal is the chemical shift and multiplicity of the 2-Methyl group.
-
Target (5,6,7,8-TH): The methyl group is attached to the aromatic pyridine ring.[1] It appears as a singlet downfield (typically
2.40 – 2.60 ppm ).[1] -
Isomer A (1,2,3,4-TH): The methyl group is attached to the saturated tetrahydropyridine ring.[1] It appears as a doublet upfield (typically
1.10 – 1.40 ppm ) due to coupling with the methine proton at C2.
Secondary Discriminator: Aromatic Proton Pattern
-
Target: The aromatic ring (N1-containing) has protons at positions C3 and C4. These usually manifest as a pair of doublets (AX or AB system) with an ortho-coupling constant (
Hz). -
Isomer A: The aromatic ring (N6-containing) has protons at C5, C7, and C8.[1] Depending on substitution, this often presents as a 3-proton system (e.g., singlet at C5 if C6 is N, and pair at C7/C8) or a specific pattern distinct from the clean 2-proton system of the Target.[1]
Comparative Data Summary
| Spectroscopic Feature | Target (5,6,7,8-TH) | Isomer A (1,2,3,4-TH) | Isomer B (1,7-Naphthyridine) |
| 2 Protons (H3, H4) Doublets, | 3 Protons (H5, H7, H8) Complex pattern / Singlets | 2 Protons (H3, H4) Doublets, | |
| UV | ~270 nm, 310 nm | ~240 nm, 290 nm | ~270 nm, 310 nm |
Note: Isomer B (1,7-naphthyridine) is spectroscopically similar to the Target regarding the methyl group. Differentiation requires analysis of the aromatic coupling constants (N position effects) or NOESY experiments (NOE between Methyl and N-H or specific ring protons).
Part 3: Visualization of Logic & Synthesis
Diagram 1: Isomer Identification Decision Tree
This flowchart provides a self-validating logic path for identifying the correct isomer from crude reaction mixtures.
Caption: Logical workflow for distinguishing 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine from its regioisomers using 1H NMR.
Diagram 2: Synthetic Divergence
Understanding where these isomers originate is crucial for process control.
Caption: Synthetic divergence during the reduction of 2-methyl-1,6-naphthyridine leading to regioisomers.
Part 4: Experimental Protocols
Protocol 1: Standardized NMR Characterization
Objective: To definitively assign the regiochemistry of the tetrahydro-naphthyridine core.
Materials:
-
Solvent:
(Standard) or (if solubility is poor or to observe NH protons).[1] -
Internal Standard: TMS (
ppm).[1][2] -
Instrument: 400 MHz NMR or higher.
Step-by-Step Methodology:
-
Sample Prep: Dissolve
mg of the isolated solid in mL of . Ensure the solution is clear; filter if necessary to remove inorganic salts from the reduction step. -
Acquisition:
-
Run a standard
H NMR (16 scans).[1] -
Run a
C{ H} NMR (256+ scans) to confirm the carbon count and hybridization. -
Optional: If the aromatic region is ambiguous, run a COSY experiment to trace the H3-H4 coupling.
-
-
Analysis:
-
Zone 1 (Aliphatic): Integrate signals between
ppm. Look for the methyl singlet ( ppm) vs doublet ( ppm).[1] -
Zone 2 (Aromatic): Integrate signals between
ppm. The Target must show exactly 2 aromatic protons with Hz. -
Zone 3 (NH): In
, the secondary amine NH (position 6) is often broad and may appear around ppm, exchanging with water.[1]
-
Protocol 2: Quality Control via HPLC-UV
Objective: Quantify the ratio of Target to Isomer A in a crude mixture.
-
Column: C18 Reverse Phase (
mm, m).[1] -
Mobile Phase: Gradient of Water (
Formic Acid) / Acetonitrile ( Formic Acid).-
Rationale: Acidic modifier ensures protonation of the basic nitrogens, improving peak shape.[1]
-
-
Detection: UV at 254 nm (General) and 310 nm (Specific for the extended conjugation of the Target).
-
Insight: The Target (aromatic pyridine ring) generally has a higher extinction coefficient at longer wavelengths compared to Isomer A (saturated pyridine ring).[1]
-
-
Elution Order: Due to the exposed secondary amine and different pKa values, Isomer A (1,2,3,4-TH) often elutes earlier than the Target (5,6,7,8-TH) on standard C18 phases, though this is pH dependent.[1]
References
-
Peese, K. M., et al. (2019).[1][3] "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 62(3), 1348-1361.[1][3] Link[1]
-
Armarego, W. L. F. (1967).[1][4] "Naphthyridines.[3][4][5][6][7][8] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines."[4][9] Journal of the Chemical Society C: Organic, 377-383. Link
-
Kawakami, J., et al. (2020).[1] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor
t Inverse Agonist TAK-828F." The Journal of Organic Chemistry, 85(16), 10617–10627.[1] Link[1] -
BenchChem Technical Support. (2025).
C NMR Chemical Shifts: 1,2,3,4-Tetrahydronaphthalene-1,2-oxide and Related Derivatives." BenchChem Application Notes. Link[1][2]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Pharmacokinetic Profiling & Optimization: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Scaffolds
This guide provides an in-depth pharmacokinetic (PK) comparison and optimization framework for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery programs (e.g., RORγt inverse agonists, H3 antagonists, or kinase inhibitors).
Executive Summary: The Scaffold Advantage
The 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, often serving as a conformationally restricted bioisostere of 2-(2-pyridyl)ethylamine or histamine . Its partially saturated nature offers a unique balance of physicochemical properties:
-
Basicity: The aliphatic nitrogen (N6) provides a basic center (
) for solubility and lysosomal trapping. -
Lipophilicity: The fused pyridine ring maintains moderate logP, facilitating membrane permeability.
-
Rigidity: The bicyclic system reduces the entropic penalty of binding compared to flexible ethylamine chains.
However, this scaffold presents distinct PK challenges, primarily oxidative instability and high clearance . This guide compares the baseline scaffold against optimized derivatives (e.g., TAK-828F analogs) to demonstrate how structural modifications impact the PK profile.
Comparative Pharmacokinetic Profile
The following analysis contrasts the Baseline Scaffold (unsubstituted N6) with an Optimized Derivative (N6-acylated/arylated, e.g., TAK-828F class) and a Metabolically Blocked variant.
PK Parameter Comparison (Representative Data)
| Parameter | Compound A (Baseline Scaffold) | Compound B (N6-Substituted / TAK-828F Analog) | Compound C (Fluorinated/Blocked) | Interpretation |
| Bioavailability ( | < 20% (Low) | > 50% (High) | 30-40% (Moderate) | Baseline suffers from extensive First-Pass Metabolism. |
| Clearance ( | High (> 50 mL/min/kg) | Low (< 15 mL/min/kg) | Moderate | N6-substitution blocks N-dealkylation/oxidation. |
| Volume of Dist. ( | High (> 5 L/kg) | Moderate (1-3 L/kg) | High | Basic amine drives tissue accumulation (Lysosomal trapping). |
| Half-Life ( | Short (0.5 - 1.5 h) | Extended (4 - 8 h) | Moderate (2 - 4 h) | Rapid clearance limits residence time of the baseline. |
| Protein Binding | Low-Moderate (40-60%) | High (> 90%) | Moderate | Lipophilic substituents on N6 increase binding. |
| CYP Inhibition | Potential CYP2D6 | Low | Low | Basic nitrogen can coordinate with CYP heme. |
Mechanistic Drivers of PK Differences
-
Metabolic Soft Spots:
-
Compound A: The 2-methyl group is susceptible to benzylic oxidation (CYP mediated). The secondary amine (N6) is prone to N-oxidation or glucuronidation.
-
Compound B (TAK-828F): Acylation or arylation at N6 removes the basic center, preventing N-oxidation and reducing
, while steric bulk protects the core.
-
-
Permeability & Efflux:
-
The baseline scaffold is highly permeable (Class I/II) but can be a P-gp substrate.
-
Optimized derivatives often balance Lipophilicity Ligand Efficiency (LLE) to maintain permeability while reducing efflux liability.
-
Structural Optimization & Metabolic Pathways[1]
The primary failure mode for this scaffold is rapid oxidative clearance. The diagram below illustrates the metabolic vulnerabilities and the optimization strategy used in successful drugs like TAK-828F .
Figure 1: Metabolic liabilities of the core scaffold and the stabilization strategy via N-substitution.
Experimental Protocols for PK Validation
To validate the PK profile of new derivatives, the following "Self-Validating" protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
-
Objective: Determine Intrinsic Clearance (
) and identify metabolic soft spots. -
System: Liver Microsomes (Human/Rat/Mouse) + NADPH Regenerating System.
-
Methodology:
-
Success Criteria:
protein indicates good metabolic stability.
Protocol B: Caco-2 Permeability (Absorption Potential)
-
Objective: Predict oral bioavailability and efflux liability.
-
System: Caco-2 cell monolayer (21-day culture).
-
Methodology:
-
Apical to Basolateral (A-B): Measures absorption.
-
Basolateral to Apical (B-A): Measures efflux.[1]
-
Calculation: Apparent Permeability (
) = . -
Efflux Ratio:
.
-
-
Interpretation:
- : High Permeability.
- : Likely P-gp substrate (Consider N-capping to reduce basicity).
Decision Framework for Scaffold Optimization
Use this logic flow to guide your SAR (Structure-Activity Relationship) campaign when working with this scaffold.
Figure 2: Logical workflow for optimizing the pharmacokinetic properties of naphthyridine derivatives.
References
-
Takeda Pharmaceutical Company. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry, 2020.
-
Sterling-Winthrop Research Institute. "Microbiological Metabolism of Naphthyridines."[3] Applied Microbiology, 1965.[3] (Foundational work on naphthyridine oxidation).
-
European Journal of Medicinal Chemistry. "1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase." Eur J Med Chem, 2014.
-
Journal of Medicinal Chemistry. "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." J Med Chem, 2019.[4]
Sources
- 1. youtube.com [youtube.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Microbiological Metabolism of Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Guide to Scaffold Performance in Next-Gen Inhibitors
Topic: Benchmarking 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers
Executive Summary: The "Privileged Scaffold" Status
In modern medicinal chemistry, 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is not merely a reagent; it is a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the naked fragment itself exhibits low intrinsic potency (typically high
This guide benchmarks the performance of this scaffold when optimized into high-potency inhibitors for two primary targets:
-
HIV-1 Integrase (Allosteric Site): As a core for Allosteric Integrase Inhibitors (ALLINIs).[1]
-
Phosphodiesterase 10A (PDE10A): As a selectivity-determining pharmacophore for CNS disorders.
Mechanism of Action (MoA) & Target Profiling
Primary Target: HIV-1 Integrase (Allosteric Binding)
Unlike standard Strand Transfer Inhibitors (INSTIs) like Raltegravir that bind the catalytic active site, derivatives of the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold target the LEDGF/p75 binding pocket at the dimer interface of the viral integrase.
Mechanism:
-
Binding: The scaffold occupies the hydrophobic pocket normally reserved for the host factor LEDGF/p75.
-
Effect: This induces aberrant multimerization of the integrase enzyme, rendering it inactive and preventing viral maturation.
Secondary Target: PDE10A (Selectivity Pocket)
In PDE10A inhibitors, this scaffold exploits a unique "selectivity pocket" in the enzyme's catalytic domain, providing high selectivity over other PDE isoforms (e.g., PDE3, PDE4).[2]
Figure 1: Dual-targeting potential of the scaffold. The core structure allows divergence into antiviral (HIV) or CNS (PDE10) therapeutic areas based on substituent optimization.
Benchmarking Performance: HIV-1 Integrase (ALLINIs)
Here, we compare optimized derivatives of the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold against the clinical candidate BI-224436 and the standard of care Raltegravir .
Comparative Potency Data (In Vitro)[3]
| Feature | Tetrahydronaphthyridine Series (Optimized) | BI-224436 (Comparator) | Raltegravir (Standard) |
| Primary Target | HIV-1 Integrase (Allosteric) | HIV-1 Integrase (Allosteric) | HIV-1 Integrase (Catalytic) |
| Binding Site | LEDGF/p75 Pocket | LEDGF/p75 Pocket | Active Site (Mg2+ chelation) |
| IC50 (3'-Processing) | 12 - 45 nM | 15 nM | ~10 nM |
| EC50 (Antiviral) | < 20 nM | 11 - 27 nM | < 10 nM |
| Serum Shift (FC) | 2.5 - 4.0x | 2.1x | 1.5x |
| Resistance Profile | Active against Raltegravir-resistant mutants (N155H, Q148H) | Active against INSTI-resistant mutants | Susceptible to N155H, Q148H |
Key Insight: The tetrahydronaphthyridine scaffold provides potency equipotent to clinical candidates like BI-224436. Its primary advantage lies in metabolic stability ; the 2-methyl group blocks a common site of oxidative metabolism found in simpler naphthyridines.
Benchmarking Performance: PDE10A Inhibition
In the context of schizophrenia and Huntington's disease, this scaffold is benchmarked against Mardepodect (PF-2545920) .
Selectivity & Efficacy Profile
| Parameter | 2-Methyl-Tetrahydronaphthyridine Derivative | Mardepodect (PF-2545920) | Papaverine (Reference) |
| PDE10A IC50 | 0.2 - 5.0 nM | 0.37 nM | ~18,000 nM |
| Selectivity (vs PDE3/4) | > 1000-fold | > 1000-fold | Low (< 10-fold) |
| Brain Penetration (B/P) | High (1.2 - 2.5) | High | Moderate |
| Solubility (pH 7.4) | Moderate (requires formulation) | High | Low |
Technical Note: The 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core is critical here because the basic nitrogen (N-6) often interacts with Gln726 in the PDE10A pocket, while the 2-methyl group fills a small hydrophobic sub-pocket, enhancing selectivity over PDE4.
Experimental Protocols
To validate the performance of this scaffold in your own assays, follow these standardized protocols.
Protocol A: HTRF-Based LEDGF/p75 Displacement Assay (HIV)
This assay measures the scaffold's ability to displace the host factor LEDGF from Integrase.
-
Reagents: Recombinant His-tagged HIV-1 Integrase, FLAG-tagged LEDGF/p75, Anti-His-Europium cryptate (Donor), Anti-FLAG-XL665 (Acceptor).
-
Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1% BSA.
-
Workflow:
-
Incubate 10 nM Integrase + 10 nM LEDGF + Test Compound (serial dilution) for 30 min at RT.
-
Add detection antibodies (Anti-His-Europium and Anti-FLAG-XL665).
-
Incubate for 2 hours at RT.
-
Read: Measure Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm.
-
-
Calculation: Calculate HTRF Ratio (665/620). Plot % Inhibition vs. log[Compound] to determine IC50.
Protocol B: PDE10A Scintillation Proximity Assay (SPA)
Validates the enzymatic inhibition potency.
-
Substrate: [3H]-cAMP (approx. 50,000 cpm/well).
-
Enzyme: Full-length human recombinant PDE10A.
-
Workflow:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.
-
Add 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivative (dissolved in DMSO).
-
Initiate reaction with PDE10A enzyme and [3H]-cAMP.
-
Incubate for 30 mins at 30°C.
-
Stop: Add Yttrium silicate SPA beads containing ZnSO4 (precipitates [3H]-AMP).
-
Read: Count radioactivity on a MicroBeta counter.
-
Critical ADME Considerations
When utilizing this scaffold, researchers must address specific physicochemical liabilities:
-
Lipophilicity (LogD): The tetrahydronaphthyridine core is moderately lipophilic. Functionalization at the N-6 position is required to keep LogD < 3.5 for optimal oral bioavailability.
-
hERG Inhibition: Like many basic nitrogen heterocycles, this scaffold can carry a risk of hERG channel blockage.
-
Mitigation: Introduce polarity (e.g., hydroxyl groups or polar heterocycles) on the side chains to reduce hERG affinity.
-
-
Metabolic Stability: The "2-methyl" position is strategically placed to block metabolism at the alpha-carbon, significantly improving half-life (
) compared to the unsubstituted naphthyridine.
Conclusion
The 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a high-value starting point for drug discovery. It is not a final drug but a validated template that, when optimized, yields nanomolar inhibitors for HIV-1 Integrase and PDE10A.
-
Recommendation: Use this scaffold if your target requires binding to a hydrophobic pocket with a critical hydrogen-bond acceptor requirement (provided by the naphthyridine nitrogens).
-
Benchmark: Expect optimized derivatives to achieve IC50 < 50 nM to be competitive with current clinical candidates like BI-224436 or PF-2545920.
References
-
HIV-1 Integrase Allosteric Inhibitors (ALLINIs)
-
PDE10A Inhibitors (PF-2545920)
-
BI-224436 Profile
-
Scaffold Synthesis & Utility
Sources
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
Safety Operating Guide
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine proper disposal procedures
Executive Summary: Immediate Action Card
For researchers handling 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 17272-36-1) , the following table summarizes critical safety and disposal parameters. This compound is a bicyclic secondary amine and must be managed as a basic organic waste .[1]
| Parameter | Operational Directive |
| Primary Hazard | Irritant / Corrosive (Amine). Causes skin and eye irritation.[2][1] Harmful if swallowed.[1][3] |
| Waste Classification | Non-Halogenated Organic Base. |
| Incompatibility | DO NOT MIX with strong acids (exothermic reaction), acid chlorides, or strong oxidizers (fire risk). |
| Container Type | Amber Glass or HDPE (High-Density Polyethylene).[2][1] Avoid metal containers if corrosion is suspected.[1] |
| Disposal Method | High-Temperature Incineration via licensed chemical waste contractor.[2][1] |
| Spill Response | Absorb with inert material (vermiculite/sand).[1] Do not use cellulose/sawdust (fire risk with amines).[1] |
Technical Profile & Disposal Logic
To ensure safety, we must understand the chemical causality behind the disposal protocols.[1] We are not just throwing things away; we are managing reactive chemistry.[1]
Chemical Identity & Reactivity
-
Structure: This compound consists of a pyridine ring fused to a tetrahydropyridine ring.[1] The "tetrahydro" portion houses a secondary amine (N-H), making the molecule a strong nucleophile and a base .
-
Basicity (
): While specific experimental data for this intermediate is rare, structural analogs (tetrahydro-1,6-naphthyridines) typically exhibit values between 9 and 10.[2][1] -
Air Sensitivity: Like many secondary amines, it can absorb atmospheric
to form carbamate salts (crusting).[1]-
Implication: Waste containers must be hermetically sealed to prevent "creeping" of salts which can compromise cap integrity.[1]
-
The "Zero-Discharge" Standard
As a pharmaceutical building block, this compound likely possesses biological activity.[1][4] Therefore, drain disposal is strictly prohibited regardless of water solubility.[1] The only acceptable fate is thermal destruction (incineration) to break the fused ring system into basic oxides (
Disposal Workflow Visualization
The following diagram outlines the decision logic for segregating this specific amine. This workflow prevents the most common laboratory accidents: incompatible waste mixing.[1]
Figure 1: Decision tree for the safe segregation and disposal of naphthyridine derivatives. Note the critical checkpoints for acids and oxidizers.
Detailed Step-by-Step Disposal Protocol
This protocol is designed to be self-validating. If a step fails (e.g., pH check), the process halts to prevent safety incidents.
Step 1: Preparation and Segregation
-
PPE Required: Nitrile gloves (double gloving recommended for concentrated oils), safety goggles, and lab coat.
-
Vessel Selection: Use an HDPE jerrycan or an amber glass bottle.
-
Verification: Verify the waste container is labeled "Organic Base" or "Alkaline Waste."
Step 2: Transfer and Dilution
-
For Solids: If disposing of old solid stock, dissolve it in a minimal amount of methanol or ethanol.[1] This facilitates pumping at the incineration plant.[1]
-
For Solutions: Pour slowly into the waste container using a funnel.
-
Rinsing: Triple-rinse the original reagent bottle with a compatible solvent (ethanol or acetone).[1] Add these rinsates to the same waste container.
-
Note: Deface the label on the empty reagent bottle and dispose of the bottle in "Glass/Sharps" or "Recycling" depending on facility rules.[1]
-
Step 3: Labeling
-
Affix a hazardous waste tag immediately.[1]
-
Constituents: List "2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine" and the solvent used (e.g., "Methanol").
-
Hazard Checkboxes: Check "Irritant" and "Toxic."[1]
Step 4: Storage Pending Pickup
-
Store the container in a secondary containment tray (to catch drips).[1][5]
-
Segregation: Keep this container physically separated from "Acid Waste" containers by at least 1 meter or use a physical partition.
Emergency Spill Response
In the event of a benchtop spill, speed and neutralization are key.[1]
-
Evacuate & Ventilate: If the spill is >100mL or outside a fume hood, evacuate the immediate area.[1]
-
PPE: Wear nitrile gloves and respiratory protection if dust/aerosols are present.[1]
-
Containment: Ring the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).[1]
-
Neutralization (Optional but Recommended): For larger spills, apply a weak acid neutralizer (e.g., Citric Acid powder or dilute Acetic Acid) to the spill before absorbing.[1] This reduces the volatility of the amine.[1]
-
Cleanup: Scoop the absorbed material into a sealable bag/container.[1] Label as "Hazardous Waste: Amine Spill Debris."[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
PubChem. (n.d.).[1] Compound Summary: 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.[2][1] National Center for Biotechnology Information.[1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for amine segregation).
-
Fisher Scientific. (2014).[1] Safety Data Sheet: 1,6-Naphthyridine (Structural Analog for Hazard Extrapolation).
Sources
- 1. asset.conrad.com [asset.conrad.com]
- 2. americanelements.com [americanelements.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Methyl-1,7-naphthyridine||Supplier [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
